JMV 449 acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66N8O7.C2H4O2/c1-5-25(4)33(36(50)44-31(38(52)53)21-24(2)3)45-34(48)30(22-26-14-16-28(47)17-15-26)43-35(49)32-13-10-20-46(32)37(51)29(12-7-9-19-40)42-23-27(41)11-6-8-18-39;1-2(3)4/h14-17,24-25,27,29-33,42,47H,5-13,18-23,39-41H2,1-4H3,(H,43,49)(H,44,50)(H,45,48)(H,52,53);1H3,(H,3,4)/t25-,27-,29-,30-,31-,32-,33-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZBOKEQASLBT-ULBMXYNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NCC(CCCCN)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC[C@H](CCCCN)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H70N8O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JMV 449 Acetate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 449 acetate is a potent and metabolically stable synthetic peptide that acts as an agonist at neurotensin receptors.[1] Structurally, it is a pseudopeptide analogue of the C-terminal fragment of neurotensin, neurotensin-(8-13).[2][3] This modification, specifically the replacement of the peptide bond between the first two lysine residues with a reduced ψ(CH2NH) bond, confers significant resistance to degradation by peptidases.[2][3] This enhanced stability contributes to its prolonged and potent in vivo effects, which include analgesic, hypothermic, and neuroprotective properties.[1][2][3][4] This document provides an in-depth overview of the mechanism of action of JMV 449, detailing its interaction with the neurotensin receptor, the subsequent signaling cascades, and a summary of its key pharmacological effects, supported by quantitative data and generalized experimental methodologies.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that define the potency and efficacy of JMV 449 in various experimental models.
| Parameter | Value | Species/Tissue | Assay | Reference |
| IC50 | 0.15 nM | Neonatal Mouse Brain | Inhibition of [125I]-Neurotensin Binding | [1] |
| EC50 | 1.9 nM | Guinea Pig Ileum | Contraction Assay | [1] |
| Relative Potency | ~3 times more potent than neurotensin | Mouse Brain Membranes | Binding Affinity | [2][3] |
Core Mechanism of Action: Neurotensin Receptor Activation
The primary mechanism of action of JMV 449 is its function as a potent agonist at the neurotensin type 1 receptor (NTS1), a G protein-coupled receptor (GPCR).[1][2][5][6] Upon binding to the NTS1 receptor, JMV 449 induces a conformational change in the receptor, initiating a cascade of intracellular signaling events. The NTS1 receptor is known to couple to multiple G protein subtypes, leading to the activation of diverse downstream effector pathways.[1][2][4]
Signaling Pathways
Activation of the NTS1 receptor by an agonist like JMV 449 leads to the engagement of several key signaling pathways:
-
Gαq Pathway: This is a major pathway activated by the NTS1 receptor. Gαq activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]
-
Gαi/o Pathway: The NTS1 receptor also couples to inhibitory G proteins (Gαi/o). Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]
-
ERK1/2 Activation: A significant downstream consequence of NTS1 receptor activation is the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is complex and appears to be mediated by both Gαq/PKC-dependent and Gαi/o-dependent pathways.[1]
-
β-Arrestin Recruitment: Like many GPCRs, the activated NTS1 receptor also recruits β-arrestins. This can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades.[1]
This compound Signaling Pathway
Experimental Protocols
The following sections describe generalized methodologies for key experiments used to characterize the activity of JMV 449. These are based on standard pharmacological assays and may not reflect the exact protocols used in the cited literature.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (IC50) of JMV 449 for the neurotensin receptor.
-
Membrane Preparation: Homogenize neonatal mouse brains in a cold buffer and centrifuge to pellet the cell membranes containing the neurotensin receptors. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled neurotensin analogue (e.g., [125I]-Neurotensin), and varying concentrations of unlabeled JMV 449.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of JMV 449. The concentration of JMV 449 that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value.
Guinea Pig Ileum Contraction Assay
This ex vivo assay measures the functional potency (EC50) of JMV 449 by assessing its ability to induce smooth muscle contraction.
-
Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Equilibration: Allow the tissue to equilibrate under a slight tension until a stable baseline is achieved.
-
Drug Addition: Add cumulative concentrations of JMV 449 to the organ bath.
-
Response Measurement: Record the isometric contractions of the ileum segment using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Plot the contractile response as a percentage of the maximum response against the concentration of JMV 449. The concentration that produces 50% of the maximum effect is the EC50 value.
Experimental Workflow for Guinea Pig Ileum Contraction Assay
Conclusion
This compound is a potent, metabolically stable neurotensin receptor agonist with a well-defined mechanism of action centered on the activation of the NTS1 receptor. Its ability to engage multiple G protein-coupled signaling pathways, particularly the Gαq and Gαi/o pathways, leads to a cascade of intracellular events that culminate in its characteristic physiological effects. The quantitative data from binding and functional assays confirm its high potency. The enhanced stability of JMV 449 compared to endogenous neurotensin makes it a valuable tool for investigating the physiological roles of the neurotensin system and a potential lead compound for the development of novel therapeutics targeting this pathway.
References
- 1. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Neurotensin - Wikipedia [en.wikipedia.org]
JMV 449 Acetate: A Technical Guide to Neurotensin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the neurotensin receptor binding affinity of JMV 449 acetate. It is designed to be a core resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visual representations of key biological pathways and workflows.
Core Data Presentation: Neurotensin Receptor Binding Affinity
JMV 449 is a potent and metabolically stable agonist for neurotensin receptors.[1][2] Its binding affinity has been characterized primarily through competitive binding assays, which measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptors. The most frequently cited value is the half-maximal inhibitory concentration (IC50) against the binding of [125I]-labeled neurotensin ([125I]-NT) in neonatal mouse brain homogenates. This tissue preparation contains a mixed population of neurotensin receptor subtypes.
| Compound | Parameter | Value | Receptor Source | Radioligand | Reference |
| JMV 449 | IC50 | 0.15 nM | Neonatal Mouse Brain Homogenate | [125I]-Neurotensin | [1][2] |
Experimental Protocols: Radioligand Competition Binding Assay
The following is a representative protocol for a radioligand competition binding assay to determine the IC50 value of a test compound like JMV 449 for neurotensin receptors, based on standard methodologies in the field.
Objective: To determine the concentration of JMV 449 that inhibits 50% of the specific binding of [125I]-Neurotensin to neurotensin receptors in a given tissue or cell preparation.
Materials:
-
Test Compound: this compound
-
Radioligand: [125I]-Neurotensin
-
Receptor Source: Neonatal mouse brain membrane homogenate
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA)
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: High concentration of unlabeled Neurotensin (e.g., 1 µM)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize neonatal mouse brains in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of approximately 10-20 µg per assay tube.
-
Assay Setup: In a series of microcentrifuge tubes, add the following in order:
-
Assay buffer
-
Increasing concentrations of JMV 449 (e.g., 10-12 M to 10-6 M) or vehicle for total binding tubes.
-
A high concentration of unlabeled neurotensin for non-specific binding tubes.
-
A fixed concentration of [125I]-Neurotensin (typically at or below its Kd value).
-
The membrane homogenate.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of JMV 449.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
Neurotensin receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The two primary subtypes, NTS1 and NTS2, have distinct although sometimes overlapping signaling pathways.
Caption: NTS1 Receptor Signaling Pathway.
Caption: NTS2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the logical flow of a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
References
JMV 449 Acetate: A Technical Guide to its Signaling Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the signaling pathway activation by JMV 449 acetate, a potent and metabolically stable neurotensin receptor agonist. This document details the mechanism of action, downstream signaling cascades, and provides relevant quantitative data and experimental protocols for researchers in pharmacology and drug development.
JMV 449 is a pseudopeptide analogue of the C-terminal fragment of neurotensin (NT), specifically neurotensin-(8-13). Its enhanced stability compared to the endogenous ligand makes it a valuable tool for studying the physiological and pathological roles of neurotensin receptor activation.
Core Mechanism: Activation of Neurotensin Receptors
JMV 449 exerts its biological effects by acting as a high-affinity agonist at neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2). These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The primary signaling pathway activated by JMV 449 through NTS1 is the Gq/11 pathway, leading to the activation of phospholipase C (PLC).
Signaling Pathway Diagram
JMV 449 Acetate: A Technical Guide to its Biological Functions and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV 449 acetate is a potent and metabolically stable synthetic peptide analog of the C-terminal fragment of neurotensin (NT), specifically neurotensin-(8-13). It functions as a high-affinity agonist for neurotensin receptors, primarily the neurotensin receptor 1 (NTSR1). This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its mechanism of action, downstream signaling pathways, and significant physiological effects. The information presented herein is intended to support further research and drug development efforts targeting the neurotensinergic system.
Introduction
Neurotensin is a 13-amino acid neuropeptide with a wide range of biological activities in both the central nervous system and peripheral tissues. Its effects are mediated by a family of G protein-coupled receptors (GPCRs), with NTSR1 being the high-affinity receptor responsible for most of its physiological actions. This compound was developed as a more stable and potent analog of the active fragment of neurotensin, making it a valuable tool for studying the roles of the neurotensin system.
Mechanism of Action: Potent Agonism at Neurotensin Receptors
This compound exerts its biological effects by binding to and activating neurotensin receptors. It exhibits high affinity for these receptors, as demonstrated by its low nanomolar and sub-nanomolar inhibition constants (IC50) in radioligand binding assays.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with neurotensin receptors.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 0.15 nM | Inhibition of [¹²⁵I]-neurotensin binding to neonatal mouse brain membranes | [1][2] |
| EC50 | 1.9 nM | Contraction of guinea-pig ileum | [1][2] |
Table 1: In Vitro Activity of this compound
| Effect | Dose | Animal Model | Route of Administration | Reference |
| Analgesia | 120 pmol/mouse | Male Swiss albino mice | Intracerebroventricular (i.c.v.) | [1] |
| Hypothermia | Not specified | Mouse | Intracerebroventricular (i.c.v.) | [1] |
| Neuroprotection | 0.6 nmol | Mouse model of permanent middle cerebral artery occlusion | Intracerebroventricular (i.c.v.) |
Table 2: In Vivo Effects of this compound
Signaling Pathways
Upon binding to NTSR1, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to the Gq family of G proteins.
NTSR1-Mediated Gq Signaling Pathway
Activation of the Gq protein by the JMV 449-bound NTSR1 initiates a well-defined signaling cascade, as depicted in the diagram below.
Downstream MAPK/ERK Pathway Activation
The activation of Protein Kinase C (PKC) can further lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in regulating cell proliferation and survival.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the biological functions of this compound.
Radioligand Competition Binding Assay
This protocol describes the determination of the binding affinity of this compound for neurotensin receptors using a competition binding assay with radiolabeled neurotensin.
Methodology:
-
Membrane Preparation: Homogenize neonatal mouse brains in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In assay tubes, combine the brain membrane preparation, a fixed concentration of [¹²⁵I]-neurotensin, and varying concentrations of this compound. For determining non-specific binding, use a high concentration of unlabeled neurotensin instead of this compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 30 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of [¹²⁵I]-neurotensin against the logarithm of the concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Guinea Pig Ileum Contraction Assay
This ex vivo assay measures the functional potency of this compound by assessing its ability to induce contraction of the guinea pig ileum smooth muscle, which expresses neurotensin receptors.
Methodology:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the lumen and cut the ileum into segments of 2-3 cm.[3]
-
Organ Bath Setup: Suspend the ileum segment in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously bubbled with carbogen (95% O₂ / 5% CO₂).[2][4] Attach one end of the tissue to a fixed hook and the other to an isometric force transducer. Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with regular washes.[5]
-
Drug Administration: After equilibration, add cumulative concentrations of this compound to the organ bath.
-
Data Recording: Record the contractile responses using a data acquisition system.
-
Data Analysis: Plot the magnitude of the contraction against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value and the maximum contractile effect (Emax).
In Vivo Assessment of Analgesia and Hypothermia in Mice
This protocol outlines the procedure for administering this compound via intracerebroventricular (i.c.v.) injection to assess its central effects on nociception and body temperature.
Methodology:
-
Animal Preparation: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Intracerebroventricular Injection: Secure the anesthetized mouse in a stereotaxic frame. Make a small incision in the scalp to expose the skull. Using a Hamilton syringe, inject a small volume (e.g., 1-5 µL) of this compound solution into the lateral ventricle at specific stereotaxic coordinates.[6][7]
-
Hypothermia Measurement: Measure the core body temperature of the mouse at regular intervals before and after the i.c.v. injection using a rectal probe.
-
Analgesia Assessment (Tail-flick test): At various time points post-injection, assess the nociceptive threshold by applying a heat source to the mouse's tail and measuring the latency to tail withdrawal. An increase in latency indicates an analgesic effect.
-
Data Analysis: Compare the changes in body temperature and tail-flick latency in JMV 449-treated mice to those in vehicle-treated control mice.
Physiological Effects
The potent agonism of this compound at neurotensin receptors translates into several significant physiological effects, particularly within the central nervous system.
-
Hypothermia: Central administration of this compound induces a profound and long-lasting decrease in body temperature.[1]
-
Analgesia: this compound exhibits potent analgesic properties, as demonstrated in various animal models of pain.[1]
-
Neuroprotection: Studies have shown that this compound can confer neuroprotection in models of ischemic brain injury.
Conclusion
This compound is a powerful pharmacological tool for investigating the multifaceted roles of the neurotensin system. Its high potency, metabolic stability, and well-characterized biological activities make it an invaluable compound for in vitro and in vivo studies. This technical guide provides a foundational understanding of its biological functions, the underlying signaling mechanisms, and the experimental protocols for its characterization, which can aid researchers and drug developers in their exploration of neurotensin receptor-targeted therapeutics.
References
- 1. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guinea Pig Ileum [sheffbp.co.uk]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Guinea Pig Ileum [sheffbp.co.uk]
- 5. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
JMV 449 Acetate: A Technical Guide to a Potent Neurotensin Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV 449 acetate is a potent and metabolically stable neurotensin (NT) analog that has garnered significant interest within the scientific community. As a high-affinity agonist for neurotensin receptors, particularly the NTS1 receptor, JMV 449 exhibits a range of pronounced physiological effects, including the induction of hypothermia, analgesia, and neuroprotection. Its modified peptide structure, featuring a reduced peptide bond, confers enhanced resistance to enzymatic degradation, making it a valuable tool for investigating the physiological roles of the neurotensin system and a potential lead compound in drug development. This technical guide provides a comprehensive overview of this compound, including its core pharmacological data, detailed experimental protocols for its characterization, and an exploration of its mechanism of action through signaling pathway diagrams.
Core Pharmacological Data
JMV 449 is a pseudopeptide analog of the C-terminal fragment of neurotensin, NT(8-13). Its structure incorporates a reduced peptide bond [CH2-NH] between the first two lysine residues, which significantly increases its stability.[1][2]
Chemical and Physical Properties:
| Property | Value | Reference |
| Molecular Formula | C40H70N8O9 | [3] |
| Molecular Weight | 807.03 g/mol | [3] |
| Sequence | H-Lys-ψ(CH2NH)-Lys-Pro-Tyr-Ile-Leu-OH | [2] |
| CAS Number | 141863-45-8 | [3] |
Pharmacological Activity:
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.15 nM | Inhibition of [125I]-Neurotensin binding to neonatal mouse brain homogenates | [3] |
| EC50 | 1.9 nM | Contraction of guinea pig ileum | [3] |
Experimental Protocols
Radioligand Binding Assay for Neurotensin Receptor Affinity
This protocol is adapted from the methodologies used to characterize neurotensin receptor ligands.
Objective: To determine the binding affinity (IC50) of this compound for neurotensin receptors using a competitive radioligand binding assay.
Materials:
-
Radioligand: [³H]-Neurotensin or [¹²⁵I]-Neurotensin
-
Tissue Preparation: Neonatal mouse brain homogenates or cells expressing the neurotensin receptor (e.g., HT-29 cells).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., bacitracin 100 µg/mL).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Competitor: this compound.
-
Non-specific binding control: High concentration of unlabeled neurotensin (e.g., 1 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize neonatal mouse brains in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (crude membrane fraction) in the binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled neurotensin (1 µM), 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 4°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta or gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
Workflow for Radioligand Binding Assay:
References
- 1. Reduced peptide bond pseudopeptide analogues of neurotensin: binding and biological activities, and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced peptide bond pseudopeptide analogues of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of JMV 449 Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of JMV 449 acetate, a potent and metabolically stable neurotensin receptor agonist.[1] JMV 449 is a pseudopeptide analogue of the C-terminal fragment of neurotensin, neurotensin-(8-13), where the peptide bond between the lysine residues at positions 8 and 9 is replaced by a reduced methyleneamino group [ψ(CH2NH)]. This modification confers significant resistance to enzymatic degradation. This document details the binding affinity, functional activity, and signaling pathways associated with JMV 449, presenting quantitative data in tabular format, outlining detailed experimental protocols, and visualizing key processes with diagrams.
Quantitative Pharmacological Data
The in vitro potency and efficacy of JMV 449 have been determined through various binding and functional assays. The following tables summarize the key quantitative parameters.
| Parameter | Value | Assay Description | Tissue/Cell Type | Reference |
| IC50 | 0.15 nM | Inhibition of [125I]-Neurotensin Binding | Neonatal Mouse Brain Homogenates | [1] |
| EC50 | 1.9 nM | Contraction Assay | Guinea Pig Ileum | [1] |
| Insulin Secretion | Dose-dependent increase | Static Insulin Secretion Assay | BRIN-BD11 Cells | [2] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of JMV 449 for the neurotensin receptor.
Methodology:
-
Tissue Preparation: Neonatal mouse brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in fresh buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radiolabeled neurotensin analogue, [125I]-NT, and varying concentrations of JMV 449.
-
Incubation: The reaction mixture is incubated at a specified temperature (e.g., 25°C) for a set duration to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of JMV 449 that inhibits 50% of the specific binding of [125I]-NT (IC50) is calculated by non-linear regression analysis of the competition binding curve.
Guinea Pig Ileum Contraction Assay
Objective: To assess the functional agonist activity of JMV 449 on smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed in oxygenated Krebs-Ringer bicarbonate solution.
-
Organ Bath Setup: The ileum segment is mounted in an organ bath containing the Krebs-Ringer solution, maintained at 37°C, and continuously bubbled with 95% O2/5% CO2.
-
Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension. A resting tension is applied to the tissue.
-
Cumulative Concentration-Response Curve: After an equilibration period, JMV 449 is added to the organ bath in a cumulative manner, with each subsequent concentration added once the response to the previous one has stabilized.
-
Data Analysis: The contractile responses are measured and plotted against the logarithm of the JMV 449 concentration to generate a concentration-response curve. The EC50 value, the concentration of JMV 449 that produces 50% of the maximal contractile response, is determined from this curve.
In Vitro Insulin Secretion Assay
Objective: To evaluate the effect of JMV 449 on insulin secretion from pancreatic beta cells.
Methodology:
-
Cell Culture: BRIN-BD11 cells, a clonal pancreatic beta-cell line, are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Secretion Assay: The cells are seeded in multi-well plates and allowed to adhere. Prior to the assay, the cells are washed and pre-incubated in a low-glucose buffer.
-
Stimulation: The cells are then incubated with various concentrations of JMV 449 in the presence of a stimulatory concentration of glucose.
-
Sample Collection: After the incubation period, the supernatant is collected to measure the amount of secreted insulin.
-
Insulin Quantification: The insulin concentration in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The amount of insulin secreted in response to JMV 449 is normalized to the total cellular protein content or cell number and expressed as a fold-change relative to the control (glucose alone).
Signaling Pathways and Visualizations
JMV 449 exerts its effects by activating the neurotensin receptor 1 (NTR1), a G protein-coupled receptor (GPCR). The binding of JMV 449 to NTR1 initiates a cascade of intracellular signaling events.
The diagram above illustrates the primary signaling cascades initiated by JMV 449 binding to the NTR1 receptor. This includes the activation of Gαq, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and the activation of Gαi/o, which inhibits adenylyl cyclase. Furthermore, the receptor can recruit β-arrestin, leading to downstream effects and receptor internalization.
This workflow diagram outlines the logical progression of experiments for the in vitro characterization of JMV 449, from initial assays to the determination of its pharmacological profile.
References
JMV 449 Acetate and its Impact on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 449 acetate is a potent and metabolically stable pseudo-peptide analogue of the C-terminal fragment of neurotensin (NT), acting as a high-affinity agonist for the neurotensin receptor 1 (NTS1).[1][2] While direct electrophysiological studies specifically investigating this compound are limited in publicly available literature, its mechanism of action can be inferred from the extensive research on neurotensin and other NTS1 agonists. This guide synthesizes the current understanding of how NTS1 receptor activation, the primary target of this compound, modulates neuronal excitability. The data presented herein is largely based on studies of neurotensin and other selective NTS1 agonists, serving as a robust proxy for the anticipated effects of this compound.
Core Mechanism of Action: NTS1 Receptor-Mediated Modulation of Ion Channels
The principal effect of this compound on neuronal excitability is an increase in firing frequency. This is achieved through the activation of the NTS1 receptor, a G-protein coupled receptor (GPCR). The subsequent intracellular signaling cascade leads to the modulation of specific potassium channels, ultimately resulting in neuronal depolarization and increased excitability.
Quantitative Data on the Effects of NTS1 Receptor Agonists on Neuronal Excitability
The following tables summarize quantitative data from studies on neurotensin and its agonists, which are expected to be comparable to the effects of this compound.
| Parameter | Agonist | Neuronal Population | Concentration | Observed Effect | Reference |
| Binding Affinity (IC50) | JMV 449 | Neonatal mouse brain | 0.15 nM | Inhibition of [¹²⁵I]-NT binding | [1] |
| Functional Activity (EC50) | JMV 449 | Guinea pig ileum | 1.9 nM | Contraction | [1] |
| Neuronal Firing Rate | Neurotensin | Ventral Tegmental Area (VTA) dopaminergic neurons | 35 nM (EC50) | Increased firing rate | |
| Neuronal Excitability | Neurotensin | Entorhinal cortex neurons | Not specified | Persistent increase in action potential firing | |
| Neuronal Excitability | Neurotensin | Central amygdala neurons | Not specified | Increased neuronal excitability |
| Ion Channel | Agonist | Neuronal Population | Effect | Consequence | Reference |
| TREK-2 K+ channels | Neurotensin | Entorhinal cortex neurons | Downregulation | Reduced potassium efflux, leading to depolarization | |
| Inwardly rectifying K+ (Kir) channels | Neurotensin | Central amygdala neurons | Depression | Reduced potassium influx at hyperpolarized potentials, contributing to depolarization |
Signaling Pathways
The activation of the NTS1 receptor by agonists like this compound initiates a well-defined signaling cascade within the neuron.
Caption: NTS1 receptor activation by this compound initiates a Gq-protein-mediated signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the effects of neurotensin agonists on neuronal excitability. These protocols can be adapted for studying this compound.
Electrophysiological Recordings in Brain Slices
This protocol is based on methods used to study the effects of neurotensin on neurons in the entorhinal cortex and central amygdala.
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) with isoflurane and decapitate.
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Whole-Cell Patch-Clamp Recording:
-
Place a single brain slice in a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipettes with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
Obtain a giga-ohm seal on the cell membrane of the target neuron and then rupture the membrane to establish the whole-cell configuration.
-
Record membrane potential and action potentials in current-clamp mode.
3. Drug Application:
-
Prepare a stock solution of this compound in distilled water or a suitable solvent.
-
Dilute the stock solution in aCSF to the desired final concentrations.
-
Apply this compound to the brain slice via bath perfusion.
4. Data Analysis:
-
Measure changes in resting membrane potential, action potential firing frequency, and input resistance before, during, and after the application of this compound.
-
To assess firing frequency, inject depolarizing current steps of varying amplitudes.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on neuronal excitability.
Caption: A standard workflow for electrophysiological assessment of this compound's effects.
Logical Relationships in this compound's Action
The excitatory effect of this compound is a direct consequence of its interaction with the NTS1 receptor and the subsequent modulation of ion channel activity.
Caption: The logical progression from this compound binding to increased neuronal excitability.
Conclusion
This compound, as a potent NTS1 receptor agonist, is predicted to enhance neuronal excitability. This effect is primarily mediated by the Gq-protein/PLC/PKC signaling pathway, leading to the downregulation of TREK-2 and inwardly rectifying potassium channels. The resulting decrease in potassium conductance causes membrane depolarization and an increase in the neuronal firing rate. The provided experimental protocols and conceptual frameworks offer a solid foundation for the further investigation and characterization of this compound's specific effects on neuronal function, which holds potential for therapeutic applications in various neurological disorders.
References
JMV 449 Acetate: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV 449 acetate is a potent and metabolically stable neurotensin receptor agonist. As a pseudopeptide analogue of the C-terminal fragment of neurotensin, neurotensin-(8-13), it exhibits high affinity for neurotensin receptors and demonstrates prolonged physiological effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a summary of its quantitative pharmacological data, and a visualization of its primary signaling pathway.
Discovery and Pharmacological Profile
JMV 449 was developed as a metabolically stable analogue of neurotensin to overcome the rapid degradation of the native peptide, thereby enabling more sustained in vivo effects. It is a pseudopeptide where the peptide bond between the first two lysine residues is replaced by a reduced methyleneamino group (CH₂NH)[1]. This modification confers resistance to enzymatic degradation while maintaining high affinity for the neurotensin receptors[1].
The primary biological effects of JMV 449 are mediated through its agonist activity at neurotensin receptors, particularly the high-affinity neurotensin receptor 1 (NTSR1). These effects include potent and long-lasting hypothermia and analgesia when administered centrally[1]. Furthermore, JMV 449 has been shown to have neuroprotective effects and to influence pancreatic islet function and appetite control.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for JMV 449.
| Parameter | Value | Assay | Reference |
| IC₅₀ | 0.15 nM | Inhibition of [¹²⁵I]-NT binding to neonatal mouse brain homogenates | [2] |
| EC₅₀ | 1.9 nM | Contraction of guinea pig ileum | [2] |
Synthesis of this compound
The synthesis of JMV 449, with the chemical structure H-Lys-ψ(CH₂NH)Lys-Pro-Tyr-Ile-Leu-OH, is achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc/tBu chemistry. The key step is the introduction of the reduced peptide bond isostere. The final product is typically purified as a trifluoroacetate (TFA) salt and then converted to the acetate salt.
Experimental Protocol: Solid-Phase Synthesis and Purification
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH)
-
Boc-Lys(Fmoc)-CHO (tert-butoxycarbonyl-lysinal)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Reducing agent: Sodium cyanoborohydride (NaBH₃CN)
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v) (Trifluoroacetic acid/Triisopropylsilane/Water)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
HPLC purification system with a C18 column
-
HPLC buffers: Buffer A (0.1% TFA in water), Buffer B (0.1% TFA in acetonitrile)
-
Acetate conversion buffer: 0.1 M Ammonium acetate in water/acetonitrile
Procedure:
-
Resin Preparation: Swell Fmoc-Leu-Wang resin in DMF for 30 minutes.
-
Peptide Chain Elongation (SPPS):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: Dissolve Fmoc-Ile-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and pre-activate for 2 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash with DMF (3x) and DCM (3x).
-
Repeat the deprotection and coupling steps for Fmoc-Tyr(tBu)-OH and Fmoc-Pro-OH.
-
-
Introduction of the Pseudopeptide Bond:
-
After coupling Fmoc-Pro-OH and subsequent Fmoc deprotection, couple Fmoc-Lys(Boc)-OH.
-
Perform Fmoc deprotection to expose the N-terminal amine of the lysine residue.
-
Reductive Amination: Swell the resin in 1% acetic acid in DMF. Add Boc-Lys(Fmoc)-CHO (3 eq) and NaBH₃CN (5 eq). Allow the reaction to proceed for 12 hours. Wash the resin thoroughly with DMF and DCM.[3]
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal lysine with 20% piperidine in DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 3 hours. Filter the resin and collect the filtrate.
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether twice.
-
Purification: Purify the crude peptide by reverse-phase HPLC using a gradient of Buffer A and Buffer B.
-
Conversion to Acetate Salt: Lyophilize the purified peptide (TFA salt). Redissolve the peptide in water and purify again by HPLC using a volatile buffer system, such as a gradient of 0.1 M ammonium acetate in water and acetonitrile. Lyophilize the collected fractions to obtain the final this compound salt.[4][5]
Experimental Workflow: Synthesis of this compound
Biological Assays
In Vitro: Guinea Pig Ileum Contraction Assay
This assay is a classic method to determine the contractile or relaxant activity of a substance on smooth muscle. Neurotensin and its agonists cause contraction of the guinea pig ileum.
Experimental Protocol:
-
Tissue Preparation: A male Hartley guinea pig (250-350 g) is euthanized. A segment of the ileum is removed and placed in Krebs-Ringer bicarbonate buffer (124 mM NaCl, 5 mM KCl, 1.3 mM MgCl₂, 26 mM NaHCO₃, 1.2 mM KH₂PO₄, 1.8 mM CaCl₂, 10 mM glucose), gassed with 95% O₂/5% CO₂ at 37°C.[6]
-
Apparatus Setup: A longitudinal muscle strip is prepared and mounted in an organ bath containing the buffer. One end of the strip is attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.
-
Assay:
-
A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.
-
The contractile response is recorded until a plateau is reached.
-
The EC₅₀ value is calculated from the concentration-response curve.
-
In Vivo: Mouse Hypothermia and Analgesia (Tail-Flick Test)
Central administration of neurotensin agonists induces hypothermia and analgesia. The tail-flick test is a common method to assess the analgesic effect.
Experimental Protocol:
-
Animals: Male Swiss mice (20-25 g) are used.
-
Drug Administration: this compound is dissolved in saline and administered intracerebroventricularly (i.c.v.).
-
Hypothermia Measurement: Rectal temperature is measured at various time points before and after injection using a digital thermometer.
-
Analgesia (Tail-Flick Test):
-
The mouse is gently restrained, and its tail is positioned over a radiant heat source of a tail-flick apparatus.[7][8]
-
The latency for the mouse to flick its tail away from the heat is recorded. A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.[9]
-
Baseline latency is measured before drug administration.
-
Tail-flick latency is measured at different time points after this compound administration.
-
An increase in tail-flick latency indicates an analgesic effect.
-
Signaling Pathway
JMV 449 exerts its effects by binding to and activating neurotensin receptors, primarily the Gq-protein coupled NTSR1.[10][11] This activation initiates a downstream signaling cascade.
Description of the Pathway:
-
Receptor Binding: JMV 449 binds to the extracellular domain of NTSR1.[12]
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.[13]
-
Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[10]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13]
-
Downstream Effects:
-
IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
DAG and elevated intracellular Ca²⁺ levels synergistically activate Protein Kinase C (PKC).
-
-
Cellular Response: Activated PKC can then phosphorylate a variety of intracellular proteins, leading to the activation of downstream signaling pathways such as the MAPK/ERK and NF-κB pathways, ultimately resulting in the observed physiological effects.[11]
JMV 449/NTSR1 Signaling Pathway Diagram
Conclusion
This compound is a valuable research tool for investigating the physiological roles of the neurotensin system. Its enhanced metabolic stability compared to native neurotensin allows for more robust and prolonged in vivo studies. The detailed synthetic and analytical protocols provided in this guide offer a framework for its preparation and characterization, while the elucidation of its signaling pathway provides a basis for understanding its mechanism of action at the molecular level. This information is critical for researchers and drug development professionals exploring the therapeutic potential of neurotensin receptor agonists.
References
- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. Solid phase synthesis of peptides containing the CH2NH peptide bond isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple, rapid method for converting a peptide from one salt form to another - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. The guinea pig ileum lacks the direct, high-potency, M2-muscarinic, contractile mechanism characteristic of the mouse ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 11. Neurotensin receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 13. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
The Pharmacodynamics of JMV 449 Acetate in Naive Animals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV 449 acetate, a potent and metabolically stable pseudo-peptide analogue of neurotensin-(8-13), demonstrates significant pharmacodynamic effects in naive animals, primarily mediated through its agonist activity at the neurotensin receptor 1 (NTSR1). This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways. The information presented is intended to support further research and development of neurotensin receptor-targeted therapeutics.
Core Pharmacodynamic Effects
This compound exhibits a robust and long-lasting profile of central nervous system effects following administration in naive animals. The primary observed pharmacodynamic outcomes are potent analgesia and profound hypothermia. Additionally, significant neuroprotective effects have been documented in models of cerebral ischemia.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data from in vivo studies of this compound in naive animals.
Table 1: Analgesic and Hypothermic Effects of Intracerebroventricular (i.c.v.) JMV 449 in Mice
| Parameter | Dose (pmol/mouse, i.c.v.) | Observed Effect | Duration of Effect | Reference |
| Analgesia (Tail-Flick Test) | 120 | Significant increase in tail-flick latency | Long-lasting | [1] |
| Hypothermia | 30 | Decrease in rectal temperature of ~2°C | > 2 hours | [1] |
| 120 | Decrease in rectal temperature of ~4°C | > 4 hours | [1] | |
| 480 | Decrease in rectal temperature of ~6°C | > 6 hours | [1] |
Table 2: Neuroprotective Effects of JMV 449 in a Mouse Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)
| Dose (nmol, i.c.v.) | Primary Outcome | Measurement Time-point | Result | Reference |
| 0.6 | Infarct Volume Reduction | 24 hours post-ischemia | Significant reduction | [2] |
| 0.6 | Infarct Volume Reduction | 14 days post-ischemia | Significant reduction | [2] |
| 0.6 | Core Body Temperature | 30 minutes post-injection | Decline of 6-7°C | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by acting as a potent agonist at the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR).[1] The binding of JMV 449 to NTSR1 initiates a cascade of intracellular signaling events.
NTSR1 Signaling Cascade
NTSR1 is known to couple to several G protein subtypes, with a preference for the Gq/11 family.[3][4] Activation of Gq/11 by the JMV 449-NTSR1 complex leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] These signaling events ultimately lead to the diverse physiological responses observed, including modulation of neuronal activity, temperature regulation, and pain perception.[5] NTSR1 can also couple to other G proteins, such as Gs, which can lead to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[6]
Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments used to characterize the pharmacodynamics of this compound in naive animals.
Intracerebroventricular (i.c.v.) Injection in Mice
Intracerebroventricular administration is a common route for delivering JMV 449 directly to the central nervous system, bypassing the blood-brain barrier.
-
Animal Model: Male Swiss-Webster mice (or other appropriate strain) weighing 20-25 g are typically used.
-
Anesthesia: Mice are briefly anesthetized with an inhalant anesthetic such as isoflurane.
-
Injection Procedure: A small incision is made in the scalp to expose the skull. A sterile 27-gauge needle attached to a microsyringe is inserted through the skull into a lateral ventricle. The coordinates for injection are typically 1 mm posterior and 1 mm lateral to the bregma, with a depth of 2-3 mm.[7][8][9]
-
Volume and Rate: A small volume (e.g., 1-5 µL) of the this compound solution is injected slowly over a period of 1-2 minutes to prevent a rapid increase in intracranial pressure.[7][8]
-
Post-Procedure Care: The incision is closed with sutures or tissue adhesive, and the animal is allowed to recover in a warm environment.
Tail-Flick Test for Analgesia
The tail-flick test is a standard method for assessing the analgesic effects of compounds.
-
Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat to the ventral surface of the mouse's tail.
-
Procedure: The mouse is gently restrained, and its tail is positioned over the heat source. The latency to a rapid flick of the tail away from the heat is automatically recorded.
-
Cut-off Time: A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.
-
Data Analysis: The latency to tail-flick is measured before and at various time points after JMV 449 administration. An increase in latency indicates an analgesic effect.
Core Body Temperature Measurement
Monitoring core body temperature is essential for evaluating the hypothermic effects of JMV 449.
-
Apparatus: A digital thermometer with a flexible rectal probe is used.
-
Procedure: The mouse is gently restrained, and the lubricated rectal probe is inserted to a consistent depth (approximately 1.5-2 cm) into the rectum.
-
Measurement: The temperature is recorded after it has stabilized. Measurements are taken before and at regular intervals after drug administration.
Permanent Middle Cerebral Artery Occlusion (pMCAO) Model for Neuroprotection
This surgical model is used to induce a focal ischemic stroke to assess the neuroprotective potential of JMV 449.
-
Anesthesia: The mouse is anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: A small craniotomy is performed over the temporal bone to expose the middle cerebral artery (MCA). The MCA is then permanently occluded by electrocoagulation or ligation with a fine suture.
-
Drug Administration: JMV 449 or vehicle is typically administered i.c.v. immediately after the occlusion.[2]
-
Post-Operative Care: The animal is allowed to recover in a controlled environment with access to food and water.
Infarct Volume Measurement using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) staining is a widely used method to visualize and quantify the extent of ischemic brain damage.
-
Tissue Preparation: At a predetermined time point after pMCAO (e.g., 24 hours), the mouse is euthanized, and the brain is rapidly removed and sectioned into coronal slices (typically 1-2 mm thick).
-
Staining: The brain slices are incubated in a 1-2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.[10][11][12]
-
Mechanism: Viable tissue with intact mitochondrial dehydrogenase activity reduces the colorless TTC to a red formazan product. Infarcted tissue, lacking this enzymatic activity, remains unstained (white).
-
Quantification: The stained sections are imaged, and the areas of infarcted and non-infarcted tissue are measured using image analysis software. The infarct volume is then calculated by integrating the infarct area over the thickness of the slices.[11]
Conclusion
This compound is a powerful research tool for investigating the physiological roles of the neurotensin system. Its potent and sustained agonist activity at NTSR1 produces marked analgesic, hypothermic, and neuroprotective effects in naive animals. The detailed pharmacodynamic data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to translate the therapeutic potential of neurotensin receptor modulation into clinical applications. Further studies are warranted to fully elucidate the downstream signaling pathways and to explore the therapeutic window and safety profile of this compound and related compounds.
References
- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of the neurotensin analogue JMV-449 in a mouse model of permanent middle cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 4. uniprot.org [uniprot.org]
- 5. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 8. Video: Author Spotlight: Insights, Innovations, and Future Avenues in Reproductive Neurocontrol [jove.com]
- 9. Free-Hand Intracerebroventricular Injections in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Neurovascular Protection Following Repetitive Hypoxic Preconditioning and Transient Middle Cerebral Artery Occlusion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of JMV 449 Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 449 acetate is a potent and metabolically stable agonist for the neurotensin receptor type 1 (NTS1). As a pseudopeptide analogue of neurotensin-(8-13), it exhibits prolonged biological activity, making it a valuable tool for investigating the physiological roles of neurotensin signaling in vivo. This document provides detailed application notes and protocols for the in vivo administration of this compound in rodent models, based on available research. The primary in vivo effects observed following JMV 449 administration include hypothermia, analgesia, neuroprotection, and modulation of food intake.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C38H66N8O7 |
| Molecular Weight | 746.96 g/mol |
| Appearance | White lyophilized solid |
| Solubility | Soluble up to 0.80 mg/mL in water.[1][2] |
| Storage | Store lyophilized powder at -20°C. Store solutions at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
In Vivo Administration Protocols
This compound has been effectively administered in mice via both intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) routes. The choice of administration route depends on the desired biological effect and experimental design.
Intracerebroventricular (i.c.v.) Administration
Central administration is necessary for targeting the central nervous system effects of JMV 449, such as hypothermia, analgesia, and neuroprotection.
Experimental Protocol:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane). Secure the animal in a stereotaxic frame.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify the bregma and lambda landmarks.
-
Injection Site: Determine the coordinates for the lateral ventricle. A common target is 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5-3.0 mm ventral from the skull surface.
-
Craniotomy: Drill a small burr hole at the determined coordinates, taking care not to damage the underlying dura mater.
-
Preparation of this compound Solution:
-
Allow the lyophilized this compound to equilibrate to room temperature.
-
Reconstitute in a sterile vehicle. While the specific vehicle for i.c.v. administration of JMV 449 is not consistently reported in the literature, sterile 0.9% saline or artificial cerebrospinal fluid (aCSF) are commonly used and appropriate choices.
-
Vortex gently to ensure complete dissolution.
-
-
Injection:
-
Load a Hamilton syringe with the desired volume of JMV 449 solution.
-
Slowly lower the injection needle through the burr hole to the target depth.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5 µL/min) to prevent tissue damage and backflow.
-
Leave the needle in place for an additional 2-5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesia and monitoring for recovery from anesthesia.
Dosage and Observed Effects (i.c.v.):
| Dose | Animal Model | Observed Effect | Reference |
| 0.6 nmol | Mouse | Neuroprotection, significant reduction in infarct volume.[3] | |
| Not Specified | Mouse | Potent and long-lasting hypothermia and analgesia.[4] |
Intraperitoneal (i.p.) Administration
Systemic administration via the i.p. route has been used to study the effects of JMV 449 on metabolic parameters such as food intake.
Experimental Protocol:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. Manual restraint or a rodent restrainer can be used.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in sterile 0.9% w/v NaCl (saline).[5]
-
Ensure the solution is at room temperature before injection.
-
-
Injection:
-
Use an appropriately sized sterile needle (e.g., 25-27 gauge).
-
Insert the needle at a 30-40 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, confirming correct placement.
-
Inject the desired volume smoothly. The maximum recommended injection volume is typically 10 mL/kg.
-
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Dosage and Observed Effects (i.p.):
| Dose | Animal Model | Observed Effect | Reference |
| 25 nmol/kg | Mouse | Inhibition of food intake in overnight-fasted mice.[6] |
Signaling Pathway of this compound
This compound exerts its effects by activating the neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR). Upon binding, NTS1 can couple to several G protein subtypes, leading to the activation of multiple downstream signaling cascades.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study using this compound.
References
- 1. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of the neurotensin analogue JMV-449 in a mouse model of permanent middle cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. pure.ulster.ac.uk [pure.ulster.ac.uk]
Application Notes and Protocols: Intracerebroventricular (ICV) Injection of JMV 449 Acetate in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
JMV 449 acetate is a potent and metabolically stable pseudopeptide analogue of neurotensin-(8-13).[1][2][3] It functions as a neurotensin receptor agonist with high affinity, demonstrating significantly greater resistance to degradation compared to native neurotensin.[1] Intracerebroventricular (ICV) administration of this compound in mice has been shown to elicit pronounced and long-lasting physiological effects, including hypothermia and analgesia.[1][2][3] These characteristics make this compound a valuable tool for investigating the central effects of neurotensin receptor stimulation in vivo.
Mechanism of Action
This compound exerts its effects by binding to and activating neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTS1). NTS1 is a G protein-coupled receptor (GPCR) that, upon agonist binding, activates a Gq protein subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the ultimate cellular and physiological responses.
Signaling Pathway Diagram
Caption: this compound Signaling Pathway.
Quantitative Data
The following table summarizes the in vivo effects of intracerebroventricularly administered this compound in mice, based on available literature.
| Parameter | Dose Range (per mouse) | Observed Effect | Duration of Effect | Reference |
| Hypothermia | 0.3 - 3 nmol | Dose-dependent decrease in rectal temperature. | Potent and long-lasting. | [1] |
| Analgesia (Tail-flick test) | 0.3 - 3 nmol | Dose-dependent increase in tail-flick latency. | Potent and long-lasting. | [1] |
Note: The referenced study abstract describes these effects as "highly potent and long-lasting" but does not provide specific quantitative values for temperature change or tail-flick latency. Researchers should consult the full publication for detailed dose-response curves.
Experimental Protocols
Preparation of this compound Solution for ICV Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Determine the desired concentration: Based on the target dose per mouse and the injection volume (typically 2-5 µL), calculate the required concentration of the this compound solution. For example, for a 1 nmol dose in a 2 µL injection volume, a 0.5 mM solution is needed.
-
Weigh the peptide: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: this compound is soluble in water.[2] Add the calculated volume of sterile saline or aCSF to the microcentrifuge tube.
-
Mixing: Gently vortex the tube to dissolve the powder. If solubility is an issue, brief sonication in an ultrasonic bath can be used.
-
Storage: The prepared solution should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Intracerebroventricular (ICV) Injection Procedure (Stereotaxic Method)
Materials:
-
Adult male mice (e.g., Swiss albino)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical drill
-
Surgical scissors and forceps
-
Cotton swabs
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Suturing material or tissue adhesive
-
Heating pad
Experimental Workflow Diagram
Caption: ICV Injection Experimental Workflow.
Protocol:
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Stereotaxic Mounting: Place the anesthetized mouse in the stereotaxic frame. Ensure the head is level in all three planes.
-
Surgical Preparation: Shave the fur from the surgical area on the scalp. Clean the area with an antiseptic solution.
-
Incision: Make a midline incision in the scalp to expose the skull.
-
Identification of Bregma: Identify the bregma landmark on the skull.
-
Drilling: Using the stereotaxic coordinates for the lateral ventricle (a typical coordinate for adult mice is approximately: Anteroposterior (AP): -0.3 mm from bregma; Mediolateral (ML): ±1.0 mm from the midline; Dorsoventral (DV): -2.5 mm from the skull surface), carefully drill a small burr hole through the skull, avoiding damage to the underlying dura mater.
-
Injection:
-
Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles.
-
Mount the syringe on the stereotaxic arm and slowly lower the needle to the target DV coordinate.
-
Infuse the solution (e.g., 2-5 µL) over a period of 1-2 minutes to allow for diffusion and minimize backflow.
-
-
Needle Withdrawal: Leave the needle in place for an additional 1-2 minutes post-injection before slowly retracting it.
-
Suturing: Suture the scalp incision or close it with tissue adhesive.
-
Recovery: Remove the mouse from the stereotaxic frame and place it on a heating pad to maintain body temperature during recovery from anesthesia. Monitor the animal until it is fully ambulatory.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics as required by institutional guidelines.
Assessment of Hypothermia
Materials:
-
Rectal thermometer for small rodents
-
Timer
Protocol:
-
Baseline Measurement: Measure the baseline rectal temperature of the mouse before the ICV injection.
-
Post-injection Measurements: Following the ICV injection and recovery from anesthesia, measure the rectal temperature at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) to determine the time course and magnitude of the hypothermic effect.
-
Data Analysis: Compare the post-injection temperatures to the baseline temperature and to a vehicle-injected control group.
Assessment of Analgesia (Tail-Flick Test)
Materials:
-
Tail-flick analgesia meter
-
Timer
Protocol:
-
Baseline Measurement: Determine the baseline tail-flick latency for each mouse before the ICV injection. This is the time it takes for the mouse to flick its tail away from a radiant heat source. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Post-injection Measurements: At various time points after the ICV injection (e.g., 30, 60, 90, and 120 minutes), repeat the tail-flick test.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-injection latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the results between the this compound-treated group and a vehicle-injected control group.
References
JMV 449 Acetate for Analgesia Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 449 acetate is a potent and metabolically stable pseudo-peptide analogue of the C-terminal fragment of neurotensin (NT(8-13)).[1] As a neurotensin receptor agonist, it exhibits high affinity for neurotensin receptors and has demonstrated significant and long-lasting analgesic effects in preclinical studies.[1] Its stability and potent activity make it a valuable tool for investigating the role of the neurotensin system in pain modulation and for the development of novel non-opioid analgesics.
These application notes provide a comprehensive overview of the use of this compound in analgesia research, including detailed experimental protocols, dosage information, and a summary of its signaling pathways.
Mechanism of Action
This compound exerts its analgesic effects by acting as an agonist at neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTSR1) and the low-affinity neurotensin receptor 2 (NTSR2).[2] Neurotensin and its analogues are known to produce profound, opioid-independent analgesia.[2] The activation of these receptors, which are G-protein coupled receptors (GPCRs), initiates downstream signaling cascades in key pain-processing areas of the central nervous system, such as the spinal cord, periaqueductal gray (PAG), and rostral ventromedial medulla (RVM).[2]
The signaling pathways activated by this compound are complex and can involve multiple G-protein subtypes (Gαq, Gαi/o, and Gαs) as well as β-arrestin recruitment.[3][4] This multifaceted signaling contributes to the modulation of nociceptive transmission and ultimately leads to an analgesic outcome.
Data Presentation
In Vivo Analgesic Activity of this compound
| Assay | Species | Administration Route | Effective Dose Range | Key Findings | Reference |
| Tail-Flick Test | Mouse | Intracerebroventricular (i.c.v.) | 0.25 - 4 ng | JMV 449 was found to be approximately 10-fold more potent and to have a longer-lasting analgesic effect compared to native neurotensin. A dose-dependent increase in tail-flick latency was observed. | Dubuc et al., 1992[1] |
Note: Researchers should perform dose-response studies to determine the optimal effective dose for their specific experimental conditions and animal models.
Experimental Protocols
Tail-Flick Test for Spinal Analgesia
This protocol is adapted from standard tail-flick test procedures and is suitable for evaluating the analgesic effects of centrally administered this compound.
Objective: To assess the spinal antinociceptive effect of this compound by measuring the latency of a mouse to withdraw its tail from a noxious thermal stimulus.
Materials:
-
This compound
-
Sterile, pyrogen-free saline (vehicle)
-
Tail-flick analgesia meter
-
Male Swiss mice (20-25 g)
-
Microsyringes for intracerebroventricular (i.c.v.) injection
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room and restraining device for at least 30 minutes before the experiment.
-
Baseline Latency: Gently restrain the mouse and place the distal third of its tail on the radiant heat source of the tail-flick meter. The baseline latency is the time taken for the mouse to flick its tail. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage. Repeat the measurement 2-3 times with at least a 5-minute interval and average the values to obtain the baseline latency.
-
Drug Administration: Administer this compound (dissolved in sterile saline) or vehicle via intracerebroventricular (i.c.v.) injection. A typical injection volume for mice is 1-5 µL.
-
Post-Treatment Latency: At various time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency as described in step 2.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE) calculated using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Hot Plate Test for Supraspinal Analgesia
This protocol provides a general framework for assessing the analgesic effects of this compound using the hot plate test, which involves supraspinal pathways.
Objective: To evaluate the analgesic effect of this compound by measuring the reaction time of a mouse to a thermal stimulus applied to its paws.
Materials:
-
This compound
-
Sterile, pyrogen-free saline (vehicle)
-
Hot plate apparatus
-
Male Swiss mice (20-25 g)
-
Administration supplies (e.g., for i.c.v. or other routes)
Procedure:
-
Apparatus Setup: Set the temperature of the hot plate to a constant, non-damaging temperature (e.g., 55 ± 0.5°C).
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes.
-
Baseline Latency: Place the mouse on the hot plate and start a timer. Observe the mouse for nociceptive responses, such as licking a hind paw or jumping. The time until the first clear sign of a pain response is the baseline latency. A cut-off time (e.g., 30-45 seconds) must be set to prevent injury.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Latency: At predetermined time intervals after administration, place the mouse back on the hot plate and measure the reaction latency.
-
Data Analysis: Calculate the %MPE as described for the tail-flick test.
Formalin Test for Inflammatory Pain
This protocol outlines the use of the formalin test to assess the effects of this compound on both acute and tonic (inflammatory) pain.
Objective: To determine the effect of this compound on the nociceptive behaviors induced by a subcutaneous injection of formalin in the mouse paw.
Materials:
-
This compound
-
Sterile, pyrogen-free saline (vehicle)
-
Formalin solution (e.g., 1-5% in saline)
-
Observation chambers with mirrors for unobstructed viewing of the paws
-
Microsyringes for administration and formalin injection
Procedure:
-
Animal Acclimation: Place mice individually in the observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound or vehicle prior to the formalin injection (e.g., 15-30 minutes before).
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after the formalin injection, record the cumulative time the mouse spends licking, biting, or shaking the injected paw. The observation is typically divided into two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the total time spent in nociceptive behaviors in the this compound-treated groups with the vehicle-treated control group for each phase.
Signaling Pathways and Visualizations
This compound, as a neurotensin receptor agonist, activates complex intracellular signaling cascades that are crucial for its analgesic effects. The following diagrams illustrate the primary signaling pathways associated with neurotensin receptor activation.
Caption: NTSR1 Signaling Pathway in Analgesia.
The activation of NTSR1 by this compound can lead to the stimulation of Gαq, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC), both contributing to the modulation of neuronal excitability. Concurrently, NTSR1 activation can recruit β-arrestin 2, which can initiate G-protein independent signaling, including the activation of the ERK pathway and inhibition of NMDA receptors, ultimately leading to analgesia.[1][3]
Caption: General Experimental Workflow for Analgesia Studies.
This workflow provides a standardized sequence for conducting in vivo analgesia studies with this compound. Proper acclimation and baseline measurements are critical for obtaining reliable and reproducible data.
Conclusion
This compound is a valuable pharmacological tool for investigating the neurotensin system's role in pain and analgesia. Its potency and stability make it a suitable candidate for a range of in vivo studies. The provided protocols and signaling pathway information serve as a guide for researchers to design and execute robust experiments. Further research is warranted to fully elucidate the dose-dependent effects of this compound in various pain models and to explore its therapeutic potential.
References
- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The roles of neurotensin and its analogues in pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JMV 449 Acetate in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 449 acetate is a potent and metabolically stable agonist of the neurotensin receptor 1 (NTS1).[1] Neurotensin and its analogs have demonstrated significant neuroprotective effects in various models of neuronal injury, particularly in the context of cerebral ischemia. The activation of NTS1 has been linked to the modulation of intracellular signaling pathways that promote cell survival and inhibit apoptosis. These application notes provide detailed protocols for assessing the neuroprotective potential of this compound in two standard in vitro neurotoxicity models: Oxygen-Glucose Deprivation (OGD) and Glutamate-Induced Excitotoxicity.
Compound Information:
| Parameter | Value | Reference |
| Compound Name | This compound | |
| Mechanism of Action | Neurotensin Receptor 1 (NTS1) Agonist | [1] |
| IC₅₀ | 0.15 nM (for inhibition of [¹²⁵I]-NT binding to neonatal mouse brain) | |
| EC₅₀ | 1.9 nM (for contraction of guinea pig ileum) |
Signaling Pathways
Activation of the NTS1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events that are crucial for its neuroprotective effects. The NTS1 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, including Gαq/11, Gαi/o, and Gα13. This diverse coupling leads to the activation of several downstream pathways that converge to promote neuronal survival and mitigate apoptotic cell death.
Key pro-survival pathways activated by NTS1 include:
-
The PI3K/Akt Pathway: Activation of this pathway is a central mechanism for promoting cell survival. Akt (Protein Kinase B) phosphorylates and inactivates several pro-apoptotic proteins, including Bad and caspase-9. Furthermore, Akt can enhance the expression of anti-apoptotic proteins like Bcl-2.
-
The MAPK/ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell survival and proliferation. Activation of ERK can lead to the phosphorylation of transcription factors that regulate the expression of genes involved in cell survival.
The diagram below illustrates the key signaling events following the activation of the NTS1 receptor that contribute to neuroprotection.
References
Application Notes and Protocols: Experimental Model of Brain Ischemia Using JMV 449 Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing JMV 449 acetate in an experimental model of brain ischemia. This compound, a potent and metabolically stable neurotensin receptor agonist, has demonstrated neuroprotective effects in preclinical studies of stroke.[1][2]
Introduction
JMV 449 is a pseudopeptide analogue of neurotensin-(8-13) that acts as a potent agonist at neurotensin receptors.[2] In a mouse model of permanent middle cerebral artery occlusion (MCAO), intracerebroventricular (i.c.v.) administration of JMV 449 has been shown to significantly reduce infarct volume.[1] This neuroprotective effect is believed to be mediated, at least in part, by the induction of hypothermia.[1] These characteristics make JMV 449 a valuable tool for investigating the mechanisms of neuroprotection and for the preclinical evaluation of potential therapeutic strategies for ischemic stroke.
Quantitative Data Summary
The following table summarizes the key quantitative data from a study investigating the neuroprotective effects of JMV 449 in a mouse model of permanent MCAO.[1]
| Parameter | Vehicle | JMV 449 (0.6 nmol, i.c.v.) |
| Core Body Temperature | ||
| 30 min post-injection | No significant change | ↓ 6-7°C |
| Duration of Hypothermia | N/A | 4-5 hours |
| Infarct Volume | ||
| 24 hours post-ischemia | Baseline | Significantly reduced |
| 14 days post-ischemia | Baseline | Significantly reduced |
Experimental Protocols
Animal Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)
The intraluminal suture MCAO model is a widely used and reliable method for inducing focal cerebral ischemia in rodents.[3][4][5]
Materials:
-
Male Wistar rats or C57BL/6 mice (250-280g for rats, 20-30g for mice)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heating pad to maintain body temperature during surgery
-
Surgical microscope
-
Micro-surgical instruments
-
Silicone-coated nylon monofilament suture (size appropriate for the animal)[4]
-
Suturing material for wound closure
Procedure:
-
Anesthetize the animal and maintain anesthesia throughout the surgical procedure.
-
Place the animal in a supine position on a heating pad to maintain core body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).
-
Ligate the CCA proximally and the ECA distally.
-
Insert the silicone-coated monofilament suture into the ICA through a small incision in the ECA stump.
-
Advance the suture approximately 17-19 mm (for rats) or 9-11 mm (for mice) from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).
-
For permanent MCAO, the suture is left in place. For transient MCAO, the suture is withdrawn after a defined period (e.g., 60-120 minutes) to allow for reperfusion.[3][6]
-
Close the incision with sutures.
-
Provide post-operative care, including monitoring for recovery from anesthesia and providing hydration and analgesia as needed.
Administration of this compound
Materials:
-
This compound
-
Sterile vehicle (e.g., saline)
-
Hamilton syringe
-
Stereotaxic apparatus
Procedure (Intracerebroventricular Injection):
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma.
-
Drill a small burr hole over the lateral ventricle using appropriate stereotaxic coordinates (e.g., for mice: 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, 2.0 mm ventral from the dural surface).
-
Slowly inject 0.6 nmol of this compound dissolved in the vehicle into the lateral ventricle using a Hamilton syringe.[1]
-
Withdraw the needle slowly and suture the scalp incision.
-
Monitor the animal's core body temperature.
Assessment of Neuroprotection
a. Infarct Volume Measurement:
-
At a predetermined time point (e.g., 24 hours or 14 days post-MCAO), euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain and slice it into coronal sections.
-
Stain the sections with a marker for viable tissue, such as 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted tissue will appear white, while the viable tissue will stain red.
-
Quantify the infarct volume using image analysis software.
b. Neurological Deficit Scoring:
-
Assess neurological function using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit, 1 = failure to extend contralateral forepaw, 2 = circling, 3 = falling to the contralateral side, 4 = no spontaneous motor activity).
Visualizations
Caption: Experimental workflow for evaluating JMV 449 in a brain ischemia model.
Caption: Proposed signaling pathway for JMV 449-mediated neuroprotection.
References
- 1. Neuroprotective effect of the neurotensin analogue JMV-449 in a mouse model of permanent middle cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of focal brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Experimental Models of Brain Ischemia: A Review of Techniques, Magnetic Resonance Imaging, and Investigational Cell-Based Therapies [frontiersin.org]
- 6. Animal Models of Ischemic Stroke. Part Two: Modeling Cerebral Ischemia [openneurologyjournal.com]
Application Notes and Protocols: JMV 449 Acetate in Combination with Incretin Mimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects of JMV 449 acetate, a neurotensin receptor agonist, when used in combination with incretin mimetics such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) receptor agonists. The provided protocols and data are based on preclinical studies and are intended to guide further research and development in the field of metabolic diseases, particularly type 2 diabetes.
Introduction
This compound is a potent and metabolically stable neurotensin receptor agonist.[1] Neurotensin receptor activation has been shown to augment the bioactivity of the incretin hormones GLP-1 and GIP.[2][3] Incretin mimetics are a class of drugs that mimic the actions of endogenous incretins, which are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion.[2][3] The combination of this compound with incretin mimetics has demonstrated significant therapeutic potential by enhancing their beneficial effects on pancreatic beta-cell function, glucose homeostasis, and appetite regulation.[4][5][6]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound alone and in combination with incretin mimetics.
Table 1: In Vitro Effects on Insulin Secretion from BRIN-BD11 Pancreatic Beta-Cells [4]
| Treatment Group | Glucose Concentration | Reported Effect on Insulin Secretion | Statistical Significance |
| JMV 449 (dose-dependent) | 5.6 mM | Increased insulin secretion | p < 0.05 to p < 0.01 |
| JMV 449 (10⁻⁶ M) | 16.7 mM | Increased insulin secretion | p < 0.01 |
| JMV 449 + GIP (10⁻⁶ M) | 5.6 mM | Significantly more effective than GIP alone | p < 0.05 |
| JMV 449 + GIP | 16.7 mM | No significant augmentation of GIP-induced secretion | Not significant |
| JMV 449 + GLP-1 (10⁻⁶ M) | 5.6 mM | Significantly augmented insulinotropic action | p < 0.05 |
| JMV 449 + GIP + GLP-1 | 5.6 mM & 16.7 mM | Significant augmentation of insulin secretion | p < 0.001 |
Table 2: In Vitro Effects on Pancreatic Beta-Cell Proliferation and Apoptosis [4]
| Treatment Group | Experimental Condition | Reported Effect |
| JMV 449 | Beta-cell culture | Increased beta-cell proliferation |
| JMV 449 | Cytokine-induced apoptosis | Significant benefits on beta-cell survival |
Table 3: In Vivo Effects on Glucose Homeostasis and Food Intake in Mice [4][6]
| Treatment Group | Parameter Measured | Reported Effect | Statistical Significance |
| JMV 449 (25 nmol/kg) + Glucose | Blood glucose | Glucose-lowering action | - |
| JMV 449 + Long-acting GIP/GLP-1 mimetics | Blood glucose | Significantly augmented glucose-lowering effects | p < 0.05 |
| JMV 449 (25 nmol/kg) | Food intake (overnight fasted) | Inhibition of food intake | p < 0.05 to p < 0.001 |
| JMV 449 + Stable GLP-1 mimetic | Food intake | Enhanced appetite-suppressing effects | p < 0.01 |
Signaling Pathways
The synergistic effects of this compound and incretin mimetics are mediated through the convergence of their respective signaling pathways in pancreatic beta-cells.
References
- 1. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 3. Individuals with type 2 diabetes have higher density of small intestinal neurotensin-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of independent and combined effects of the neurotensin receptor agonist, JMV-449, and incretin mimetics on pancreatic islet function, glucose homeostasis and appetite control - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for J-M-V 449 Acetate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 449 acetate is a potent and metabolically stable pseudo-peptide analogue of neurotensin-(8-13). As a neurotensin receptor agonist, it exhibits high affinity for the neurotensin receptor 1 (NTSR1).[1][2] JMV 449 has demonstrated a range of biological activities, including neuroprotection, analgesia, and modulation of pancreatic islet function.[2][3][4] Its stability and potent agonistic activity make it a valuable tool for in vitro studies investigating neurotensin receptor signaling and its physiological roles.[2]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including cell viability assays, apoptosis induction, and analysis of downstream signaling pathways.
Data Presentation
Quantitative Biological Activity of JMV 449
| Parameter | Value | Description | Source |
| IC50 | 0.15 nM | Inhibition of [¹²⁵I]-NT binding to neonatal mouse brain membranes | [1] |
| EC50 | 1.9 nM | Contraction of guinea pig ileum | [1] |
Recommended Concentration Ranges for In Vitro Studies
| Assay Type | Recommended Concentration Range | Notes |
| Receptor Binding | 0.01 nM - 100 nM | To determine binding affinity and specificity. |
| Functional Assays (e.g., Calcium Mobilization, ERK phosphorylation) | 0.1 nM - 1 µM | To establish dose-response curves for cellular activation. |
| Cell Viability/Proliferation | 1 nM - 10 µM | Dependent on cell type and duration of exposure. |
| Apoptosis Induction | 100 nM - 10 µM | May be cell-type specific and require longer incubation times. |
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical and depends on the research question.
-
Neurodegenerative and Neuroprotection Studies: Human neuroblastoma cell lines, such as SH-SY5Y , are commonly used.[5] Primary cortical neurons can also be utilized for more physiologically relevant studies.
-
Metabolic and Diabetes Research: Pancreatic beta-cell lines are appropriate. The BRIN-BD11 cell line has been shown to respond to JMV 449.[3] Other suitable lines include INS-1 and MIN6 .[6][7]
-
Cancer Biology: The human pancreatic adenocarcinoma cell line PANC-1 expresses neurotensin receptors and is a relevant model for studying the role of neurotensin signaling in cancer.
General Cell Culture Protocol:
-
Culture the selected cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
For experiments, seed cells in multi-well plates at a density that allows for optimal growth during the treatment period.
Preparation of this compound Stock Solution
-
This compound is a peptide; handle with care to avoid degradation.
-
Reconstitute the lyophilized powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a concentrated stock solution (e.g., 1 mM).
-
Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations in the appropriate cell culture medium.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell metabolic activity, an indicator of cell viability.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 100 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 12, 24, or 48 hours).
-
Use a commercially available luminescent caspase-3/7 assay kit according to the manufacturer's instructions.
-
Briefly, add the caspase-3/7 reagent to each well and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol determines the activation of the MAPK/ERK signaling pathway upon this compound treatment.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat the cells with this compound (e.g., 100 nM) for various short time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Immediately place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
Visualizations
Signaling Pathway of this compound via Neurotensin Receptor 1 (NTSR1)
Caption: this compound signaling cascade via NTSR1.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 2. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. Neuroprotective effect of the neurotensin analogue JMV-449 in a mouse model of permanent middle cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]
- 6. Pancreatic beta cell lines and their applications in diabetes mellitus research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for JMV 449 Acetate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 449 acetate is a potent and metabolically stable agonist of the neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTSR1). As a peptidomimetic analog of the C-terminal fragment of neurotensin (NT), JMV 449 exhibits prolonged biological activity, making it a valuable tool for investigating the physiological and pathological roles of neurotensin signaling. These application notes provide detailed protocols for the preparation of this compound solutions for in vivo injections, along with a summary of its physicochemical properties and an overview of its mechanism of action.
Physicochemical Properties
This compound is a white, lyophilized solid. Its properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₄₀H₇₀N₈O₉ |
| Molecular Weight | 807.03 g/mol |
| Appearance | White lyophilized solid |
| Solubility | Water: Soluble to 0.80 mg/mL[1] or up to 100 mg/mL (conflicting reports exist)[2]. 20% Acetonitrile with 0.1% Acetic Acid: Soluble to 2 mg/mL[3]. |
| Storage (Solid) | Store at -20°C for up to 24 months[4]. |
| Storage (Stock Solution) | Store in aliquots at -20°C for up to one month[4]. Avoid repeated freeze-thaw cycles. |
Mechanism of Action: NTSR1 Signaling Pathway
JMV 449 acts as an agonist at the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR)[5][6][7]. Upon binding of JMV 449, NTSR1 undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq/11[5]. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These events culminate in the activation of various downstream effectors, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which regulate a wide range of cellular processes[8].
Caption: NTSR1 Signaling Pathway activated by JMV 449.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free water or 20% acetonitrile with 0.1% acetic acid
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Reconstitute the this compound by adding the appropriate volume of sterile solvent to achieve a 1 mg/mL concentration. For example, to a vial containing 1 mg of this compound, add 1 mL of solvent.
-
Vortex the solution gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.
Preparation of this compound Solution for Intraperitoneal (i.p.) Injection in Mice
This protocol details the preparation of a this compound solution for in vivo administration based on a published study.
Materials:
-
This compound stock solution (1 mg/mL)
-
Sterile 0.9% (w/v) sodium chloride (saline) solution
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the required volume of the stock solution and sterile saline to achieve the desired final concentration for injection. The final volume will depend on the desired dose and the injection volume per animal. A common injection volume for mice is 100 µL.
-
Example Calculation for a 25 nmol/kg dose in a 25 g mouse:
-
Dose in nmol = 25 nmol/kg * 0.025 kg = 0.625 nmol
-
Mass in ng = 0.625 nmol * 807.03 g/mol = 504.4 ng
-
Concentration for a 100 µL injection = 504.4 ng / 100 µL = 5.044 µg/mL
-
To prepare 1 mL of this solution from a 1 mg/mL stock:
-
V₁ = (5.044 µg/mL * 1 mL) / 1000 µg/mL = 0.005044 mL or 5.044 µL of stock solution.
-
Add 5.044 µL of the 1 mg/mL stock solution to 994.956 µL of sterile 0.9% saline.
-
-
-
-
Prepare the injection solution by diluting the stock solution with sterile 0.9% saline in a sterile microcentrifuge tube.
-
Mix the solution gently by pipetting up and down.
-
The final solution is ready for intraperitoneal injection. It is recommended to use the solution on the same day it is prepared.
References
- 1. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 2. glpbio.com [glpbio.com]
- 3. JMV 449 – Bioquote [bioquote.com]
- 4. This compound|COA [dcchemicals.com]
- 5. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 6. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 7. proteopedia.org [proteopedia.org]
- 8. Neurotensin receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term In Vivo Administration of JMV 449 Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of JMV 449 acetate, a potent and metabolically stable neurotensin receptor agonist.[1] The following sections detail its biological activities, experimental protocols derived from published research, and relevant signaling pathways.
I. Biological Activity and In Vivo Effects
JMV 449 is a pseudopeptide analogue of neurotensin-(8-13) that acts as a high-affinity agonist for neurotensin receptors.[2] Its modified structure provides marked resistance to degradation, leading to long-lasting effects in vivo.[2]
Key In Vivo Effects:
-
Hypothermia and Analgesia: Central administration of JMV 449 induces potent and prolonged hypothermic and analgesic effects in mice.[1][2]
-
Neuroprotection: JMV 449 has demonstrated neuroprotective effects in a mouse model of permanent middle cerebral artery occlusion, a benefit mediated by its hypothermic action.[3]
-
Glucose Homeostasis and Appetite Control: JMV 449 can augment the bioactivity of GLP-1 and GIP, enhancing insulin secretion and glucose-lowering effects. It also exhibits appetite-suppressing activity.[4]
II. Quantitative Data Summary
The following tables summarize the quantitative data from in vivo and in vitro studies of JMV 449.
Table 1: Receptor Binding and In Vitro Activity
| Parameter | Value | Species/Tissue | Reference |
| IC50 (inhibition of [125I]-NT binding) | 0.15 nM | Neonatal mouse brain | [1] |
| EC50 (contraction) | 1.9 nM | Guinea pig ileum | [1] |
Table 2: In Vivo Effects of JMV 449 Administration
| Effect | Dosage | Animal Model | Duration/Observations | Reference |
| Hypothermia | 0.6 nmol (i.c.v.) | Mouse | Core temperature declined by 6-7°C after 30 min; persisted for 4-5 h. | [3] |
| Neuroprotection | 0.6 nmol (i.c.v.) | Mouse (MCAO model) | Significant reduction in infarct volume at 24 h and 14 days. | [3] |
| Appetite Suppression | 25 nmol/kg | Overnight fasted lean mice | Inhibition of food intake. | [4] |
| Glucose Lowering | Not specified | Mice | Augmented glucose-lowering effects of GIP and GLP-1 mimetics. | [4] |
III. Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: Evaluation of Neuroprotective Effects of this compound in a Mouse Model of Stroke
Objective: To assess the neuroprotective effects of this compound following permanent middle cerebral artery occlusion (MCAO) in mice.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline)
-
Male mice
-
Anesthesia (as per institutional guidelines)
-
Surgical instruments for MCAO
-
Temperature probe
-
Brain slicing equipment and staining reagents (e.g., TTC)
Procedure:
-
Animal Model: Induce permanent distal MCAO in male mice under anesthesia.
-
Drug Administration: Immediately following ischemia, administer 0.6 nmol of this compound intracerebroventricularly (i.c.v.) or an equivalent volume of vehicle.
-
Temperature Monitoring: Monitor the core body temperature of the mice at regular intervals (e.g., every 30 minutes) for the first 4-5 hours post-injection.
-
Infarct Volume Assessment (24 hours):
-
At 24 hours post-ischemia, euthanize a cohort of mice.
-
Harvest the brains and section them coronally.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
-
Long-Term Infarct Volume Assessment (14 days):
-
Maintain a separate cohort of mice for 14 days with appropriate postoperative care.
-
At day 14, euthanize the mice and assess the infarct volume as described in step 4.
-
-
Control Group: For a subset of animals, maintain normothermia after JMV 449 administration to determine if the neuroprotective effect is solely dependent on hypothermia.[3]
Protocol 2: Assessment of Appetite Suppression by this compound
Objective: To evaluate the effect of this compound on food intake in mice.
Materials:
-
This compound
-
Sterile vehicle
-
Lean mice
-
Metabolic cages for food intake monitoring
Procedure:
-
Acclimation: Acclimate overnight-fasted lean mice to the experimental conditions.
-
Drug Administration: Administer this compound (e.g., 25 nmol/kg) or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Food Intake Monitoring: Immediately after injection, provide pre-weighed food and monitor cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours).
-
Combination Studies: To assess synergistic effects, co-administer JMV 449 with other appetite-modulating agents like GLP-1 mimetics and compare the results to each agent administered alone.[4]
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
JMV 449 acts as an agonist at neurotensin receptors (NTRs), primarily NTS1 and NTS2. Upon binding, it initiates downstream signaling cascades typically associated with G-protein coupled receptors. The diagram below illustrates a simplified representation of this pathway. The "acetate" component is the salt form of the peptide, which influences its solubility and stability; it is not known to be directly involved in the primary signaling mechanism of JMV 449. However, acetate itself can influence cellular metabolism, for instance through the mTOR signaling pathway in certain cell types.[5]
Caption: Simplified signaling pathway of JMV 449 via the neurotensin receptor.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting in vivo experiments with this compound, from hypothesis to data analysis.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 2. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of the neurotensin analogue JMV-449 in a mouse model of permanent middle cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
JMV 449 acetate solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of JMV 449 acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and metabolically stable agonist for the neurotensin receptor 1 (NTSR1).[1][2] NTSR1 is a G protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade involving the activation of phospholipase C.[3][4] This leads to various physiological effects, including hypothermia, analgesia, and potential neuroprotection.[5][6]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is sterile, distilled water.[7] It has been reported to be soluble in water up to 0.80 mg/mL.[2] For harder-to-dissolve peptides, some general guidelines suggest that if water fails, trying a 10%-30% acetic acid solution for basic peptides may be effective.[7]
Q3: How should I prepare a stock solution of this compound?
It is recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.[7][8] To prepare a stock solution, add the appropriate volume of sterile water directly to the vial containing the lyophilized powder. The vial should then be vortexed vigorously to ensure complete dissolution.[8] Gentle warming (in a 45-60°C water bath) or sonication can also aid in solubilization if the peptide is difficult to dissolve.[8]
Q4: What are the recommended storage conditions for this compound?
-
Lyophilized Powder: Store at -20°C for up to 24 months.[1] The vial should be kept tightly sealed.[1]
-
Stock Solutions: Prepare and use solutions on the same day if possible.[1] If advance preparation is necessary, store aliquots in tightly sealed vials at -20°C for up to one month, or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed upon adding aqueous buffer to a stock solution. | The peptide may be less soluble in the buffer compared to water due to pH or salt concentration. | Consider preparing the stock solution at a higher concentration in an appropriate solvent (e.g., water) and then diluting it into the final buffer. Ensure the final concentration is within the solubility limit in the buffer. |
| Difficulty dissolving the lyophilized powder in water. | The peptide may have formed aggregates. | Try gentle warming (45-60°C) or brief sonication (3 cycles of 10 seconds, with cooling on ice in between) to aid dissolution.[8] |
| Inconsistent experimental results with the same stock solution over time. | The peptide in the solution may be degrading. | It is best to use freshly prepared solutions.[1] If using a stored stock solution, ensure it has been stored properly at -20°C or -80°C in aliquots to minimize freeze-thaw cycles.[1] Allow the solution to equilibrate to room temperature for at least one hour before use.[1] |
| Cloudy or unclear solution after attempting to dissolve the peptide. | Incomplete dissolution of the peptide. | A properly solubilized peptide should result in a clear, particle-free solution.[8] If the solution remains cloudy, consider the troubleshooting steps for difficulty in dissolving, such as sonication or gentle warming. If these fail, the peptide may not be soluble at the desired concentration in that specific solvent. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Reference |
| Water | 0.80 mg/mL | [2] |
Table 2: Stability of this compound Stock Solutions
| Storage Temperature | Duration | Reference |
| 4°C (in DMSO) | 2 weeks | [1] |
| -20°C | Up to 1 month | [1] |
| -80°C (in DMSO) | 6 months | [1] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in Water
-
Determine the required mass: Based on the molecular weight of this compound (approximately 807.03 g/mol ), calculate the mass needed for your desired volume of 1 mM stock solution. For example, for 1 mL of a 1 mM solution, you would need approximately 0.807 mg of this compound.
-
Equilibrate the vial: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least one hour before opening.[1]
-
Add solvent: Using a calibrated micropipette, add the calculated volume of sterile, distilled water to the vial.
-
Dissolve the peptide: Vortex the vial vigorously until the powder is completely dissolved and the solution is clear.
-
Aliquot and store: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.
Visualizations
Caption: Signaling pathway of this compound via the neurotensin receptor 1 (NTSR1).
References
- 1. Neurotensin receptor - Proteopedia, life in 3D [proteopedia.org]
- 2. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of the neurotensin analogue JMV-449 in a mouse model of permanent middle cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: JMV 449 Acetate Dosage Optimization for Specific Mouse Strains
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing JMV 449 acetate dosage in mouse models. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and metabolically stable synthetic peptide that acts as an agonist for neurotensin receptors (NTRs).[1] Specifically, it is an analogue of the C-terminal fragment of neurotensin, a naturally occurring neuropeptide. Its stability is enhanced by a reduced peptide bond, making it more resistant to degradation compared to endogenous neurotensin.[2] JMV 449 primarily exerts its effects by binding to and activating NTRs, which are G protein-coupled receptors. This activation can trigger various downstream signaling pathways, leading to physiological effects such as hypothermia, analgesia, and neuroprotection.[2][3]
Q2: What are the known effects of this compound in mice?
Published studies have demonstrated several key effects of this compound in mice, including:
-
Hypothermia: Central administration of JMV 449 induces a significant and long-lasting decrease in body temperature.[2][3]
-
Analgesia: JMV 449 has been shown to have potent and long-lasting analgesic effects.[2]
-
Neuroprotection: In models of ischemic stroke, JMV 449 has demonstrated neuroprotective effects, which are believed to be mediated by its hypothermic action.[3]
-
Appetite Suppression: Intraperitoneal administration of JMV 449 can reduce food intake in mice.[4]
-
Augmentation of Incretin Effects: JMV 449 can enhance the glucose-lowering and insulin-releasing effects of GLP-1 and GIP.[5]
Q3: What are the recommended starting dosages for this compound in mice?
The optimal dosage of this compound depends on the administration route and the intended biological effect. Based on existing literature, the following are suggested starting points for dose-response studies:
-
Intracerebroventricular (i.c.v.) injection: For central nervous system effects like neuroprotection and hypothermia, a starting dose of 0.6 nmol per mouse has been used effectively.[3]
-
Intraperitoneal (i.p.) injection: For systemic effects such as appetite suppression, a dose of 25 nmol/kg has been reported.[4]
It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and mouse strain.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder.
-
Reconstitution: For most applications, sterile saline (0.9% NaCl) is a suitable vehicle.[4] The manufacturer may provide specific solubility information.[6][7]
-
Storage of Powder: Store the lyophilized powder at -20°C.[6][7]
-
Storage of Stock Solutions: Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[1][6][8] Check the manufacturer's instructions for the stability of the reconstituted solution.
Troubleshooting Guide
Problem 1: No observable effect after administration.
-
Possible Cause: Incorrect Dosage.
-
Solution: The dosage may be too low for your specific mouse strain or experimental paradigm. It is recommended to perform a dose-response curve to determine the effective dose.[9] Start with the recommended dosages and test both higher and lower concentrations.
-
-
Possible Cause: Improper Administration.
-
Solution (i.c.v.): Verify the accuracy of your stereotaxic coordinates for ventricular injection. A dye co-injection (e.g., trypan blue) in a pilot study can confirm successful targeting.[10][11]
-
Solution (i.p.): Ensure the injection is truly intraperitoneal and not subcutaneous or into an organ. Proper technique is crucial.[12][13][14]
-
-
Possible Cause: Compound Degradation.
Problem 2: High variability in response between individual mice.
-
Possible Cause: Strain-Dependent Differences.
-
Solution: Different mouse strains can exhibit significant variations in their response to pharmacological agents due to genetic differences in drug metabolism and receptor expression.[15][16][17][18] If you are observing high variability, it is essential to standardize the mouse strain for your experiments. If using an outbred stock, consider switching to an inbred strain for greater consistency.
-
-
Possible Cause: Inconsistent Administration.
Problem 3: Unexpected side effects are observed.
-
Possible Cause: Off-target effects at high doses.
-
Solution: If you are using a high dose of this compound, you may be observing off-target effects. Try reducing the dose to see if the side effects diminish while still achieving the desired primary effect.
-
-
Possible Cause: Vehicle-induced effects.
-
Solution: Always include a vehicle-only control group in your experiments to ensure that the observed effects are due to the this compound and not the vehicle itself.
-
Experimental Protocols
Intraperitoneal (i.p.) Injection Protocol
This protocol is adapted from standard laboratory procedures for intraperitoneal injections in mice.[12][13][14]
Materials:
-
This compound
-
Sterile 0.9% saline
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 25 nmol/kg) and the body weight of the mice.
-
Reconstitute the lyophilized powder in sterile 0.9% saline to the desired final concentration. Ensure the solution is thoroughly mixed.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the precise injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a shallow angle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate briefly to ensure no fluid or blood is drawn back, confirming you are not in a blood vessel or organ.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any adverse reactions and for the expected physiological effects at predetermined time points.
-
Intracerebroventricular (i.c.v.) Injection Protocol
This protocol is a general guide for stereotaxic i.c.v. injections in mice.[10][11][19][20][21] Note: This procedure requires surgical expertise and appropriate institutional animal care and use committee (IACUC) approval.
Materials:
-
This compound
-
Sterile 0.9% saline or artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, drill, etc.)
-
Hamilton syringe with a fine-gauge needle
-
70% ethanol and betadine
-
Suturing material
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution in sterile saline or aCSF at the desired concentration.
-
-
Surgical Procedure:
-
Anesthetize the mouse and mount it in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and sterilize the area with betadine and 70% ethanol.
-
Make a midline incision to expose the skull.
-
Identify bregma and determine the stereotaxic coordinates for the lateral ventricle (coordinates can vary slightly depending on the mouse strain and age).
-
Drill a small burr hole at the determined coordinates.
-
-
Injection:
-
Lower the Hamilton syringe needle to the correct depth for the lateral ventricle.
-
Slowly infuse the this compound solution (e.g., 0.6 nmol in a small volume like 1-2 µL) over several minutes.
-
Leave the needle in place for a few minutes after injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the incision and provide post-operative analgesia as per your approved protocol.
-
Monitor the mouse closely during recovery and for the desired experimental outcomes.
-
Data Presentation
Table 1: Summary of Reported this compound Dosages in Mice
| Administration Route | Dosage | Mouse Strain | Observed Effect | Reference |
| Intracerebroventricular (i.c.v.) | 0.6 nmol/mouse | Not Specified | Neuroprotection, Hypothermia | [3] |
| Intraperitoneal (i.p.) | 25 nmol/kg | Lean Mice | Appetite Suppression | [4] |
Considerations for Specific Mouse Strains
Recommendations for Researchers:
-
Strain Selection: Choose a mouse strain that is most relevant to your research question. Be aware that the choice of strain can influence the outcome of your study.
-
Pilot Studies: Before embarking on a large-scale experiment, it is highly recommended to conduct a pilot study with a small number of animals from your chosen strain to determine the optimal dose of this compound.
-
Dose-Response Curve: A dose-response study is the most effective way to identify the dose that produces the desired effect with minimal side effects in your specific mouse strain.
-
Consistent Reporting: When publishing your findings, be sure to clearly state the mouse strain, age, and sex used in your experiments to allow for better comparison and replication by other researchers.
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound|COA [dcchemicals.com]
- 2. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of the neurotensin analogue JMV-449 in a mouse model of permanent middle cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 6. glpbio.com [glpbio.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. Intraperitoneal injection induces a delayed preconditioning-like effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cyagen.com [cyagen.com]
- 16. Frontiers | Developmental or adult-onset deletion of neurotensin receptor-1 from dopamine neurons differentially reduces body weight [frontiersin.org]
- 17. Differences in Expression of Toll-Like Receptors and Their Reactivities in Dendritic Cells in BALB/c and C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Innate Mucosal Immune System Response of BALB/c vs C57BL/6 Mice to Injury in the Setting of Enteral and Parenteral Feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alzet.com [alzet.com]
- 21. Comparative In Vivo Investigation of Intrathecal and Intracerebroventricular Administration with Melanocortin Ligands MTII and AGRP into Mice - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of JMV 449 acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of JMV 449 acetate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and metabolically stable peptide analog of neurotensin.[1] It functions as an agonist at neurotensin receptors (NTRs), primarily NTS1 and NTS2. Its high affinity for these receptors leads to the activation of downstream signaling pathways, resulting in various physiological effects, including hypothermia, analgesia, and neuroprotection.[2]
Q2: Are there any known off-target effects of this compound?
Currently, there is a lack of publicly available data from comprehensive receptor selectivity screening for this compound. The existing literature primarily focuses on its on-target effects as a neurotensin receptor agonist. While it is designed for high potency and stability at neurotensin receptors, the possibility of interactions with other receptors or cellular targets cannot be entirely excluded, especially at higher concentrations. Researchers should interpret their results with this in mind.
Q3: What are the expected physiological effects of this compound based on its on-target activity?
The known effects of this compound, mediated through neurotensin receptor activation, include:
-
Hypothermia: A significant and long-lasting decrease in core body temperature following central administration.[2]
-
Analgesia: A potent and prolonged pain-relieving effect.[1][2]
-
Neuroprotection: Demonstrated neuroprotective effects in models of cerebral ischemia.[3]
-
Modulation of Insulin Secretion: JMV 449 can influence pancreatic beta-cell function and augment the insulinotropic actions of incretin hormones like GLP-1 and GIP.[4]
-
Appetite Suppression: It has been shown to inhibit food intake in animal models.[4]
Q4: What should I do if I observe an unexpected effect in my experiment that doesn't align with known neurotensin receptor signaling?
If you encounter unexpected results, it is crucial to systematically troubleshoot your experiment. Consider the following:
-
Confirm Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Dose-Response Analysis: Perform a dose-response curve to see if the unexpected effect is dose-dependent. Off-target effects may only appear at higher concentrations.
-
Use of Antagonists: Employ a selective neurotensin receptor antagonist (e.g., SR 142948) to determine if the observed effect is mediated by neurotensin receptors. If the effect persists in the presence of the antagonist, it may be an off-target effect.
-
Consult the Literature: Review recent publications to see if similar unexpected findings have been reported.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Variability in hypothermic response | On-target effect influenced by experimental conditions. | Standardize ambient temperature and animal housing conditions. Ensure consistent route and volume of administration. |
| Unexpected cell signaling activation | Potential off-target interaction. | 1. Confirm the effect is not a known downstream consequence of neurotensin receptor activation in your specific cell type. 2. Use a neurotensin receptor antagonist to block the on-target pathway. 3. Consider a preliminary screen against a panel of common off-target receptors if the effect is robust and reproducible. |
| Inconsistent results in vitro | Cellular context and receptor expression. | Verify the expression levels of NTS1 and NTS2 receptors in your cell line. Differences in receptor density can significantly impact the observed potency and efficacy. |
| Discrepancy between in vitro and in vivo results | Pharmacokinetics and metabolic stability. | While JMV 449 is designed for metabolic stability, consider potential degradation or differential tissue distribution that might influence in vivo outcomes.[2] |
Quantitative Data Summary
The following table summarizes the known binding affinity and functional activity of JMV 449.
| Parameter | Value | Assay Details | Reference |
| IC50 | 0.15 nM | Inhibition of [125I]-neurotensin binding to neonatal mouse brain membranes. | |
| EC50 | 1.9 nM | Contraction of guinea pig ileum. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Neurotensin Receptor Affinity
This protocol is a generalized procedure based on the principles of competitive binding assays used to determine the affinity of compounds like JMV 449 for neurotensin receptors.
-
Membrane Preparation: Homogenize neonatal mouse brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.
-
Binding Assay: In a 96-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled neurotensin ligand (e.g., [125I]-NT), and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Assessment of Hypothermic Effects
This protocol outlines a general method for evaluating the hypothermic effects of centrally administered this compound in mice.
-
Animal Acclimation: Acclimate male mice to the experimental room and handling for several days before the experiment.
-
Baseline Temperature Measurement: Measure the baseline core body temperature of each mouse using a rectal probe.
-
Compound Administration: Administer this compound or vehicle control via intracerebroventricular (i.c.v.) injection.
-
Post-injection Temperature Monitoring: Measure the core body temperature at regular intervals (e.g., 30, 60, 120, 240 minutes) after injection.
-
Data Analysis: Calculate the change in body temperature from baseline for each time point. Compare the temperature changes between the JMV 449-treated and vehicle-treated groups using appropriate statistical methods.
Visualizations
Caption: Signaling pathway of this compound via the neurotensin receptor.
References
- 1. immunoportal.com [immunoportal.com]
- 2. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
troubleshooting lack of efficacy with JMV 449 acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JMV 449 acetate. The information is presented in a question-and-answer format to directly address common issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peptide Handling and Storage
Question: How should I properly store and handle this compound to ensure its stability and efficacy?
Answer: Proper storage and handling are critical for maintaining the biological activity of this compound.
-
Long-term Storage (Lyophilized Powder): Store the lyophilized powder at -20°C for up to 24 months. Keep the vial tightly sealed and protected from moisture.
-
Stock Solutions: It is recommended to prepare and use solutions on the same day. If you need to make stock solutions in advance, aliquot them into tightly sealed vials and store them at -20°C for up to one month, or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
Reconstitution: Before opening the vial, allow the product to equilibrate to room temperature for at least one hour. This compound is soluble in water. To aid dissolution, you can heat the tube to 37°C and use an ultrasonic bath. For cell culture experiments, ensure the solvent is sterile and compatible with your cells.
Experimental Design and Execution
Question: I am not observing the expected biological effect of this compound in my in vitro experiments. What are the potential causes and how can I troubleshoot this?
Answer: A lack of efficacy in vitro can stem from several factors, from the peptide itself to the experimental setup.
-
Peptide Integrity:
-
Degradation: Improper storage or handling can lead to peptide degradation. Use a fresh vial of this compound or one that has been stored correctly.
-
Purity: Verify the purity of your this compound batch. Impurities can interfere with its activity. Ensure you are using a high-purity (>95%) product.
-
-
Cellular Factors:
-
Receptor Expression: Confirm that your cell line expresses the neurotensin receptor 1 (NTSR1) at sufficient levels. You can verify this through techniques like qPCR, Western blot, or flow cytometry.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
-
Experimental Conditions:
-
Dose-Response: You may be using a concentration of this compound that is too low. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Incubation Time: The incubation time may be insufficient to observe a response. Conduct a time-course experiment to identify the optimal duration of treatment.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the biological response. Consider using a more sensitive detection method.
-
Question: My in vivo experiments with this compound are yielding inconsistent results or no effect. What should I consider?
Answer: In vivo experiments introduce additional complexities that can affect the efficacy of this compound.
-
Route of Administration: this compound is often administered via intracerebroventricular (i.c.v.) injection for central nervous system effects, as it does not readily cross the blood-brain barrier. Ensure you are using the appropriate route of administration for your research question. For systemic effects, intraperitoneal (i.p.) injection has been used.
-
Dosage: The dosage may be suboptimal. Refer to published studies for appropriate dosage ranges for your animal model and experimental paradigm. A dose-response study may be necessary to determine the effective dose.
-
Vehicle Solution: The vehicle used to dissolve this compound should be appropriate for in vivo use and should not have any biological effects on its own. Sterile saline is a common vehicle.
-
Metabolic Stability: While JMV 449 is designed to be more metabolically stable than native neurotensin, its half-life in vivo can still be a factor. Consider the timing of your measurements relative to the administration of the compound.
-
Animal Model: The expression and function of NTSR1 can vary between different species and strains of animals. Ensure that your chosen animal model is appropriate for studying the effects of a neurotensin receptor agonist.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 0.15 nM | Inhibition of [¹²⁵I]-neurotensin binding to neonatal mouse brain. |
| EC50 | 1.9 nM | Contraction of the guinea-pig ileum. |
Signaling Pathway
This compound is a potent agonist of the Neurotensin Receptor 1 (NTSR1), a G protein-coupled receptor (GPCR). Upon binding, it primarily activates the Gq/11 signaling pathway.
Caption: this compound signaling pathway via NTSR1.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol describes a method to assess the agonist activity of this compound by measuring intracellular calcium mobilization in a cell line expressing NTSR1.
-
Cell Preparation:
-
Plate NTSR1-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing NTSR1) in a 96-well black, clear-bottom plate at an appropriate density.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Calcium Indicator Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and wash the cells once with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the calcium indicator dye solution to each well and incubate for 30-60 minutes at 37°C.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in sterile water.
-
Perform serial dilutions of the stock solution in the assay buffer to create a range of concentrations for the dose-response curve.
-
-
Measurement of Calcium Flux:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each well.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ value from the dose-response curve.
-
Caption: Workflow for in vitro calcium mobilization assay.
Protocol 2: In Vivo Hypothermia Assessment in Mice
This protocol outlines a method to evaluate the central effects of this compound by measuring changes in body temperature following intracerebroventricular (i.c.v.) injection in mice.[1][2]
-
Animal Preparation:
-
Use adult male mice (e.g., C57BL/6).
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Place the anesthetized mouse in a stereotaxic frame.
-
-
Intracerebroventricular (i.c.v.) Injection:
-
Prepare this compound solution in sterile saline at the desired concentration.
-
Make a small incision in the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small hole over the lateral ventricle.
-
Slowly inject a small volume (e.g., 1-5 µL) of the this compound solution or vehicle control into the lateral ventricle using a Hamilton syringe.
-
Leave the needle in place for a few minutes to allow for diffusion and then slowly retract it.
-
Suture the scalp incision.
-
-
Body Temperature Measurement:
-
Measure the baseline rectal body temperature of the mouse before the injection.
-
Following the i.c.v. injection, measure the rectal body temperature at regular intervals (e.g., 30, 60, 120, 180, and 240 minutes).
-
Allow the mouse to recover from anesthesia in a warm environment.
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each time point.
-
Compare the temperature changes in the this compound-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA).
-
Caption: Workflow for in vivo hypothermia assessment.
References
- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of the neurotensin analogue JMV-449 in a mouse model of permanent middle cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Variability in JMV 449 Acetate Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving JMV 449 acetate. This guide offers detailed experimental protocols, data presentation tables, and visualizations of key biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and metabolically stable synthetic peptide that acts as an agonist for the neurotensin receptor 1 (NTSR1). NTSR1 is a G protein-coupled receptor (GPCR) that, upon activation by agonists like JMV 449, initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of G proteins, leading to the stimulation of phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium and activation of protein kinase C (PKC), respectively.[1][2][3]
Q2: What are the common sources of variability in experiments using this compound?
Variability in experiments with this compound can arise from several factors:
-
Reagent Preparation and Handling: Inconsistent preparation of stock solutions, improper storage, and repeated freeze-thaw cycles can degrade the peptide and affect its potency.
-
Experimental Conditions: Variations in incubation times, temperature, pH, and cell passage number can significantly impact results.
-
Biological Variability: Inherent differences between cell lines, primary cell preparations, and individual animal subjects contribute to variability.
-
Assay-Specific Factors: For in vitro assays, variability can be introduced by differences in cell density, reagent concentrations, and instrument settings. In in vivo studies, factors such as the route of administration, animal strain, age, and sex can influence the outcome.[4][5][6]
Q3: How should this compound be stored to ensure its stability?
To maintain the integrity and activity of this compound, proper storage is crucial. Lyophilized powder should be stored at -20°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles. Solutions should be used within a month if stored at -20°C, and within six months if stored at -80°C.
Troubleshooting Guides
In Vitro Experimentation
Issue: High variability in cell-based assay results (e.g., calcium mobilization).
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health or Passage Number | Ensure cells are healthy, have a consistent passage number, and are plated at a uniform density for each experiment. |
| Reagent Instability | Prepare fresh dilutions of this compound for each experiment from a properly stored stock aliquot. Avoid using solutions that have undergone multiple freeze-thaw cycles. |
| Assay Protocol Variations | Standardize all incubation times, temperatures, and reagent addition steps. Use a multichannel pipette for simultaneous addition of agonist to minimize timing differences between wells.[7] |
| Instrument Settings | Optimize and maintain consistent settings on the fluorescence plate reader or imaging system, including excitation/emission wavelengths and read times. |
Issue: Low or no signal in a GPCR binding assay.
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Verify the expression of NTSR1 in your cell line using techniques like Western blot or qPCR. |
| Inactive Ligand | Test a fresh aliquot of this compound to rule out degradation. |
| Suboptimal Binding Conditions | Optimize the assay buffer composition, including pH and ionic strength. Ensure the incubation time is sufficient to reach equilibrium. |
| G-protein Coupling Issues | For assays measuring G-protein activation (e.g., GTPγS binding), ensure the presence of necessary co-factors like Mg2+ and consider adding GTP or GTPγS to uncouple the receptor from the G-protein for dissociation experiments.[8][9] |
In Vivo Experimentation
Issue: Inconsistent physiological responses in animal models (e.g., hypothermia, analgesia). [10]
| Possible Cause | Troubleshooting Step |
| Inaccurate Drug Administration | For intracerebroventricular (i.c.v.) injections, ensure accurate stereotaxic coordinates and a slow, consistent injection speed to prevent tissue damage and reflux.[11][12] |
| Variability in Animal Subjects | Use animals of the same strain, age, and sex. Acclimatize animals to the experimental conditions before the study. |
| Metabolic Instability of the Compound | While JMV 449 is designed for metabolic stability, ensure that the vehicle used for administration does not affect its stability or bioavailability. |
| Procedural Stress | Minimize handling stress, as it can influence physiological readouts. |
Experimental Protocols
In Vitro: Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium concentration in response to NTSR1 activation by this compound.
Materials:
-
NTSR1-expressing cells (e.g., HT-29)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed NTSR1-expressing cells into a 96-well plate at an appropriate density and culture overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading solution.
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS.
-
Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a set period.
-
Agonist Addition: Using a multichannel pipette, add the this compound dilutions to the wells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time to capture the calcium transient.[7][13][14][15][16]
In Vivo: Intracerebroventricular (i.c.v.) Injection in Mice
This protocol describes the administration of this compound directly into the cerebral ventricles of mice.
Materials:
-
This compound
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Hamilton syringe with a fine-gauge needle
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it securely in the stereotaxic apparatus.
-
Surgical Preparation: Shave the scalp and make a midline incision to expose the skull.
-
Coordinate Identification: Locate the bregma and determine the coordinates for the lateral ventricle.
-
Craniotomy: Drill a small hole through the skull at the determined coordinates.
-
Injection: Slowly lower the injection needle to the target depth. Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min).
-
Needle Withdrawal: Leave the needle in place for a few minutes post-injection to allow for diffusion and then slowly withdraw it.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including monitoring for recovery from anesthesia.[11][12]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value (nM) | Cell Line |
| Radioligand Binding | IC50 | 0.15 | Neonatal mouse brain |
| Functional Assay (Guinea Pig Ileum Contraction) | EC50 | 1.9 | Guinea pig ileum |
Data compiled from published literature.
Visualizations
Neurotensin Receptor 1 (NTSR1) Signaling Pathway
Caption: NTSR1 signaling cascade initiated by this compound.
Experimental Workflow for In Vitro Calcium Mobilization Assay
Caption: Workflow for the in vitro calcium mobilization assay.
Troubleshooting Logic for High In Vitro Variability
Caption: A logical guide to troubleshooting in vitro variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 4. niss.org [niss.org]
- 5. researchgate.net [researchgate.net]
- 6. Sources of Technical Variability in Quantitative LC-MS Proteomics: Human Brain Tissue Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. logosbio.com [logosbio.com]
- 8. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurotensin stimulates inositol trisphosphate-mediated calcium mobilization but not protein kinase C activation in HT29 cells. Involvement of a G-protein - PMC [pmc.ncbi.nlm.nih.gov]
controlling for hypothermic effects in JMV 449 acetate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JMV 449 acetate, with a specific focus on controlling for its hypothermic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and metabolically stable agonist for the neurotensin receptor 1 (NTSR1).[1][2] NTSR1 is a G protein-coupled receptor (GPCR) involved in various physiological processes, including the regulation of body temperature.[3][4][5]
Q2: What are the known physiological effects of this compound in preclinical models?
A2: this compound is known to produce potent and long-lasting hypothermic (a significant decrease in body temperature), analgesic (pain-relieving), and neuroprotective effects following central administration in mice.[1][2][6]
Q3: Why is it critical to control for the hypothermic effects of this compound in experimental studies?
A3: The hypothermic effect of this compound is not merely a side effect but can be a primary mediator of its other observed pharmacological effects. For instance, the neuroprotective effects of JMV 449 in a mouse model of cerebral ischemia were found to be entirely dependent on its ability to induce hypothermia.[7][8] When the animals were maintained at a normal body temperature (normothermic), the neuroprotective effects were absent.[7][8] Therefore, to accurately interpret experimental results and attribute effects to the specific molecular actions of this compound rather than to a general physiological state of hypothermia, it is crucial to have appropriate experimental controls.
Q4: What is the typical magnitude and duration of hypothermia induced by this compound?
A4: Following a 0.6 nmol intracerebroventricular (i.c.v.) injection in mice, JMV 449 can induce a rapid decline in core body temperature of 6-7°C within 30 minutes.[8] This profound hypothermia can persist for 4-5 hours.[8] The effect is dose-dependent.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly large variation in experimental data between animals treated with this compound. | Uncontrolled hypothermia. Individual animals may experience different degrees of temperature drop, affecting various physiological parameters and leading to high variability in the experimental outcomes. | Implement a strict temperature monitoring and control protocol for all animals. Use a combination of heating pads, warming blankets, or incubators to maintain core body temperature within the desired range. Continuously monitor rectal temperature. |
| Observed experimental effect of this compound disappears when the study is repeated. | Differences in ambient temperature between experiments. The hypothermic effect of JMV 449 can be influenced by the surrounding temperature. | Standardize the ambient temperature of the experimental room. Report the ambient temperature in all experimental records and publications. |
| Difficulty in distinguishing between the direct pharmacological effects of this compound and the secondary effects of hypothermia. | Lack of appropriate control groups. | Include a dedicated control group of animals where hypothermia is induced to a similar degree and duration as observed with this compound, but using a non-pharmacological method (e.g., surface cooling). This will help to isolate the effects specifically mediated by NTSR1 activation from those caused by a reduction in body temperature. |
| Animals show signs of distress or adverse events following this compound administration. | Severe hypothermia. A significant drop in body temperature can lead to physiological stress and adverse outcomes.[10] | Closely monitor the animals for any signs of distress. If severe hypothermia is observed, warming measures should be applied immediately. Consider dose-response studies to identify a dose of this compound that produces the desired pharmacological effect with a manageable level of hypothermia. |
Data Presentation
Table 1: Hypothermic Effect of this compound in Mice
| Dose (i.c.v.) | Maximum Temperature Drop (°C) | Time to Maximum Effect | Duration of Hypothermia | Reference |
| 0.6 nmol | 6-7 | 30 minutes | 4-5 hours | [8] |
| Dose-dependent | Data not quantified in a comparable format | Not specified | Long-lasting | [9] |
Experimental Protocols
Protocol 1: Maintaining Normothermia in this compound-Treated Rodents
This protocol outlines a method to counteract the hypothermic effects of this compound and maintain the animal's core body temperature at a normal physiological level (normothermia).
Materials:
-
This compound
-
Heating pad with a rectal probe and feedback controller
-
Circulating-water warming blanket
-
Small animal incubator
-
Rectal thermometer
Procedure:
-
Baseline Temperature Measurement: Before administering this compound, measure and record the baseline core body temperature of the animal using a rectal thermometer. The normal body temperature for a mouse is approximately 37°C.
-
Animal Placement: Place the animal on a heating pad or a circulating-water warming blanket set to maintain a surface temperature of 37-38°C.
-
This compound Administration: Administer this compound according to the experimental protocol.
-
Continuous Temperature Monitoring: Immediately after administration, begin continuous monitoring of the animal's core body temperature using the rectal probe connected to the feedback controller of the heating pad.
-
Temperature Maintenance: The feedback controller will automatically adjust the temperature of the heating pad to maintain the animal's core body temperature within the desired normothermic range (e.g., 36.5-37.5°C).
-
Post-Procedure Monitoring: Continue to monitor the animal's temperature for the duration of the expected hypothermic effect (at least 5 hours).
-
Recovery: Once the experiment is complete, gradually wean the animal off the external heat source and monitor its ability to maintain its own body temperature.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: NTSR1 Signaling Pathway Activated by JMV 449.
Caption: Workflow for Controlling Hypothermic Effects.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 4. proteopedia.org [proteopedia.org]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 8. Neuroprotective effect of the neurotensin analogue JMV-449 in a mouse model of permanent middle cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ko.cwru.edu [ko.cwru.edu]
Technical Support Center: Intracerebroventricular Peptide Delivery
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing intracerebroventricular (ICV) peptide delivery. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges of intracerebroventricular peptide delivery?
Intracerebroventricular (ICV) injection is a powerful technique to bypass the blood-brain barrier (BBB) and deliver peptides directly to the central nervous system (CNS).[1][2][3] However, researchers face several key challenges:
-
Peptide Stability and Degradation: Peptides are susceptible to enzymatic degradation by peptidases present in the cerebrospinal fluid (CSF) and brain tissue, leading to a short half-life.[4][5]
-
Limited Diffusion: Once in the ventricles, peptides must diffuse through the brain parenchyma to reach their target sites, a process that can be slow and inefficient for larger molecules.[5][6]
-
Surgical Complications: The stereotaxic surgery for cannula implantation carries risks such as hemorrhage, infection, and incorrect placement.[7][8]
-
Inflammatory and Immune Responses: The surgical procedure, the cannula itself, or the injected peptide can trigger local inflammation and gliosis, potentially confounding experimental results.[5]
-
Off-Target Effects: Even with direct CNS delivery, peptides can leak into the systemic circulation, causing peripheral side effects.[5]
-
Accurate Dosing: Determining the optimal and consistent dose to achieve the desired biological effect without causing toxicity can be challenging.[5]
Q2: How can I improve the stability of my peptide for ICV delivery?
Enhancing peptide stability is crucial for successful ICV experiments. Consider the following strategies:
-
Chemical Modifications:
-
Cyclization: Head-to-tail or side-chain cyclization can protect against exopeptidases.
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at strategic positions can reduce proteolytic cleavage.[5]
-
Pegylation: Attaching polyethylene glycol (PEG) chains can increase hydrodynamic size and shield cleavage sites.
-
-
Formulation Strategies:
-
Use of Protease Inhibitors: Co-infusion with a cocktail of protease inhibitors can temporarily reduce enzymatic degradation.
-
Encapsulation: Using nanoparticles or liposomes can protect the peptide from degradation and potentially improve its diffusion.[9]
-
-
Storage and Handling:
-
Store lyophilized peptides at -20°C or -80°C.
-
Reconstitute peptides in sterile, nuclease-free solutions.
-
Aliquot reconstituted peptides to avoid repeated freeze-thaw cycles.
-
Q3: How do I validate the correct placement of the ICV cannula?
Confirming accurate cannula placement is essential for ensuring your peptide reaches the ventricular system.
-
Pre-injection Validation:
-
CSF Backflow: Immediately after cannula implantation, a small amount of clear CSF may be observed at the cannula opening.[1]
-
-
Post-mortem Validation:
-
Dye Injection: At the end of the experiment, inject a small volume (e.g., 2-5 µL) of a dye like Trypan Blue or Evans Blue.[10][11] After sacrificing the animal, section the brain and visually inspect the ventricles for dye distribution.[10][11]
-
Histology: Histological analysis can confirm the cannula track and its termination within a ventricle.
-
Troubleshooting Guides
Problem 1: Lack of Expected Pharmacological Effect
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Cannula Placement | - Verify cannula placement post-mortem with dye injection (e.g., Trypan Blue).[10] - Review and refine stereotaxic coordinates for your specific animal strain and age.[12][13] - Ensure the head is level in the stereotaxic frame during surgery.[13] |
| Peptide Degradation | - Assess peptide stability in CSF or artificial CSF (aCSF) in vitro. - Consider chemical modifications to enhance stability (see FAQ 2).[5] - Prepare fresh peptide solutions for each experiment. |
| Incorrect Dosage | - Perform a dose-response study to determine the optimal peptide concentration.[5][14] - Be cautious of high concentrations that may lead to receptor desensitization or off-target effects.[5] |
| Peptide Aggregation | - Visually inspect the peptide solution for precipitates before injection.[5] - Confirm the peptide's solubility at the desired concentration and pH.[5] |
| Inconsistent Injection Technique | - Standardize the injection protocol across all researchers.[5] - Use a consistent, slow infusion rate (e.g., 0.5-1 µL/min) to prevent backflow and tissue damage.[1][14] - Leave the injection needle in place for 5-10 minutes post-injection to allow for diffusion.[5] |
Problem 2: High Variability in Experimental Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Surgical Outcomes | - Ensure all surgical procedures are performed by a trained and experienced individual. - Standardize post-operative care, including analgesia and monitoring.[1] |
| Variable Injection Volumes | - Use high-quality microsyringes and infusion pumps for accurate and consistent delivery. |
| Animal Stress | - Acclimatize animals to handling and the injection procedure to minimize stress-induced physiological changes.[15] |
| Biological Variability | - Increase the number of animals per group to account for individual differences. - Ensure animals are age and weight-matched. |
Problem 3: Adverse Events or Unexpected Behavioral Changes
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Infection | - Maintain strict aseptic surgical techniques.[1] - Administer prophylactic antibiotics as needed.[1] - Monitor animals for signs of infection post-surgery (e.g., lethargy, weight loss). |
| Local Inflammation/Toxicity | - Use preservative-free and sterile solutions for injection.[7] - Ensure the pH and osmolarity of the vehicle are compatible with CSF.[2][7] - Reduce the injection volume or concentration. |
| Systemic Side Effects | - Monitor for peripheral effects (e.g., changes in blood pressure, grooming behavior). - If systemic effects are observed, consider reducing the dose. |
| Behavioral Changes due to Surgery | - Include a sham surgery control group (cannula implantation without injection) to differentiate between surgical and peptide effects.[16][17] |
Experimental Protocols
Protocol 1: Stereotaxic Cannula Implantation in a Rodent Model
This is a generalized protocol and must be adapted for the specific animal model, target ventricle, and stereotaxic equipment.
-
Anesthesia and Preparation: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane). Place the animal in the stereotaxic frame, ensuring the head is level.[13] Shave and sterilize the scalp.
-
Incision and Exposure: Make a midline scalp incision to expose the skull. Use a cotton swab to clean the skull surface and identify bregma and lambda.
-
Coordinate Identification: Determine the stereotaxic coordinates for the target ventricle (e.g., for the lateral ventricle in mice, approximately AP: -0.5 mm, ML: ±1.0 mm from bregma).[10][12]
-
Craniotomy: Drill a small burr hole at the identified coordinates, being careful not to damage the underlying dura mater.
-
Cannula Implantation: Slowly lower the guide cannula to the predetermined depth (DV coordinate).
-
Securing the Cannula: Secure the cannula to the skull using dental cement and anchor screws.[18][19]
-
Closure and Recovery: Insert a dummy cannula to keep the guide cannula patent. Suture the scalp incision and provide post-operative care, including analgesics and a clean, warm recovery environment.[5] Allow for a recovery period of at least 5-7 days before starting experiments.
Protocol 2: Intracerebroventricular Peptide Injection
-
Peptide Preparation: Reconstitute the lyophilized peptide in a sterile, pyrogen-free vehicle (e.g., artificial CSF or sterile saline) to the desired concentration. Visually inspect for any precipitation.
-
Animal Handling: Gently restrain the conscious animal. For animals accustomed to the procedure, this can be done manually.
-
Injection Setup: Remove the dummy cannula and connect the internal cannula, attached to a microsyringe via tubing, to the guide cannula.
-
Infusion: Infuse the peptide solution at a slow, controlled rate (e.g., 0.5-1 µL/min).[14]
-
Post-Infusion: Leave the injection cannula in place for 5-10 minutes to prevent backflow.[5]
-
Final Steps: Gently remove the internal cannula and replace the dummy cannula. Return the animal to its home cage and monitor for any immediate adverse reactions.
Data Presentation
Table 1: Common Peptide Degradation Pathways and Prevention Strategies
| Degradation Pathway | Susceptible Residues | Contributing Factors | Prevention Strategies |
| Hydrolysis | Asp (D), Asn (N), Gln (Q) | Acidic or basic pH | Optimize formulation pH, use lyophilized form for storage.[20] |
| Oxidation | Met (M), Cys (C), Trp (W) | Exposure to oxygen, metal ions | Store under inert gas, add antioxidants, use chelating agents.[21] |
| Deamidation | Asn (N), Gln (Q) | Basic pH, high temperature | Formulate at acidic pH, substitute susceptible residues.[20][21][22] |
| Disulfide Exchange | Cys (C) | Basic pH, presence of free thiols | Control pH, use capping agents for free cysteines. |
Table 2: Example ICV Injection Parameters for Rodents
| Parameter | Mouse | Rat |
| Typical Injection Volume | 1-5 µL | 5-10 µL |
| Typical Infusion Rate | 0.5-1 µL/min[14] | 1-2 µL/min |
| Common Vehicle | Artificial CSF, Sterile Saline | Artificial CSF, Sterile Saline |
| Lateral Ventricle Coordinates (from Bregma) | AP: -0.2 to -0.6 mm; ML: ±1.0 mm; DV: -2.0 to -2.5 mm[10][13] | AP: -0.8 to -1.0 mm; ML: ±1.5 mm; DV: -3.5 to -4.0 mm |
Note: These are approximate coordinates and should be optimized for the specific age, weight, and strain of the animal.
Visualizations
Caption: Workflow for ICV peptide delivery experiments.
Caption: Troubleshooting logic for lack of peptide effect.
References
- 1. prisysbiotech.com [prisysbiotech.com]
- 2. Intracerebroventricular administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracerebroventricular administration for delivery of antiseizure therapeutics: Challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and new strategies for therapeutic peptide delivery to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Intracerebroventricular drug administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]
- 9. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic Intraventricular Cannulation for the Study of Glymphatic Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Surgery-induced behavioral changes in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surgery plus anesthesia induces loss of attention in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Simplified surgical placement and stabilization methods for intracerebroventricular cannulas in rat lateral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Ensuring Consistent JMV 449 Acetate Delivery to the CNS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JMV 449 acetate, a potent and metabolically stable neurotensin receptor agonist, for consistent delivery to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the CNS?
A1: this compound is a synthetic peptide analog of the C-terminal fragment of neurotensin (NT). It acts as a potent agonist for the neurotensin receptor 1 (NTSR1), a G-protein coupled receptor expressed in various brain regions. Upon binding to NTSR1, this compound initiates a cascade of intracellular signaling events, leading to diverse physiological effects, including neuroprotection.
Q2: What is the recommended method for delivering this compound to the CNS in preclinical models?
A2: Due to its peptidic nature and low blood-brain barrier (BBB) permeability, direct central administration is the most effective method for delivering this compound to the CNS.[1][2][3] Intracerebroventricular (i.c.v.) injection is a commonly used technique in animal models to bypass the BBB and ensure direct access to the cerebrospinal fluid and brain parenchyma.[4][5]
Q3: What are the key challenges associated with systemic (e.g., intravenous) delivery of this compound for CNS effects?
A3: The primary challenge is the poor permeability of this compound across the blood-brain barrier.[3][6][7] Peptides are generally susceptible to enzymatic degradation in the bloodstream and have limited ability to cross the tight junctions of the BBB.[2][6] Consequently, systemic administration results in minimal CNS exposure, rendering it largely ineffective for central targets.[3][8]
Q4: How should I prepare this compound for in vivo experiments?
A4: this compound is soluble in water. For in vivo administration, it is recommended to dissolve the lyophilized powder in a sterile, pyrogen-free vehicle such as 0.9% saline. The solution should be prepared fresh on the day of the experiment to minimize degradation. For longer-term storage of stock solutions, it is advisable to prepare aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q5: What is a typical effective dose of this compound for neuroprotection in a mouse model of cerebral ischemia?
A5: A study has shown that a single intracerebroventricular (i.c.v.) injection of 0.6 nmol of this compound immediately after ischemia induction was effective in reducing infarct volume in a mouse model of permanent middle cerebral artery occlusion.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or absent physiological response after i.c.v. injection. | Incorrect injection site: The injection may not have reached the lateral ventricle. | Verify the stereotaxic coordinates for your animal model and strain. Perform a pilot study with a dye (e.g., Evans blue) to confirm the accuracy of your injection technique. |
| Clogged injection needle: Small bore needles can become clogged with particulate matter or due to the viscosity of the solution. | Ensure the this compound is fully dissolved. Filter the solution through a 0.22 µm syringe filter before loading the injection syringe. | |
| Degradation of this compound: The peptide may have degraded due to improper storage or handling. | Prepare fresh solutions for each experiment. Store lyophilized peptide at -20°C. For stock solutions, use sterile buffers (pH 5-6), aliquot, and store at -80°C. Avoid repeated freeze-thaw cycles. | |
| Precipitation of this compound in solution. | High concentration: The concentration of the peptide may exceed its solubility in the chosen vehicle. | While this compound is water-soluble, for high concentrations, consider gentle warming or sonication to aid dissolution. Always check for complete dissolution before administration. |
| Incorrect pH of the vehicle: The pH of the solution can affect peptide solubility. | Ensure the pH of your vehicle is within a suitable range for peptide stability and physiological compatibility (typically pH 5-7). | |
| High variability in experimental results between animals. | Inconsistent injection volume or rate: Variations in the volume or speed of injection can affect the distribution of the compound within the ventricles. | Use a calibrated microsyringe and a syringe pump for precise and consistent injections. A slow and steady injection rate is generally recommended. |
| Animal-to-animal physiological differences: Biological variability is inherent in in vivo studies. | Increase the number of animals per group to improve statistical power. Ensure consistent animal handling and experimental conditions. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₈H₆₆N₈O₇ |
| Molecular Weight | 746.96 g/mol |
| Appearance | White lyophilized solid |
| Solubility | Soluble in water (up to 0.80 mg/ml) |
| Storage | Store lyophilized powder at -20°C |
Table 2: Comparative CNS Bioavailability of a Stable Neurotensin Analog (NT1)
| Administration Route | CNS Bioavailability (% of injected dose per gram of brain) | Reference |
| Intravenous (i.v.) | 0.087% | [9] |
| Intracerebroventricular (i.c.v.) | >95% (Direct CNS delivery) | Assumed based on direct administration |
Note: Data for NT1, a metabolically stable neurotensin analog, is used as a proxy to illustrate the significant difference in CNS penetration between systemic and central delivery routes.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intracerebroventricular (i.c.v.) Injection
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free 0.9% saline
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of this compound to achieve the desired final concentration (e.g., for a 0.6 nmol dose in a 2 µL injection volume, the concentration would be 0.3 nmol/µL or 0.224 µg/µL).
-
Reconstitute the this compound powder with the calculated volume of sterile 0.9% saline in a sterile microcentrifuge tube.
-
Vortex the solution gently until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
If desired, filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any potential micro-aggregates.
-
Keep the prepared solution on ice until use. It is recommended to use the solution on the day of preparation.
Protocol 2: Intracerebroventricular (i.c.v.) Injection of this compound in Mice
Materials:
-
Prepared this compound solution
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton microsyringe (e.g., 10 µL) with a 26-gauge needle
-
Animal clippers
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the mouse using the chosen anesthetic agent and ensure a proper level of anesthesia is achieved (e.g., lack of pedal withdrawal reflex).
-
Secure the mouse in the stereotaxic apparatus.
-
Maintain the animal's body temperature using a heating pad.
-
Shave the fur from the surgical area on the scalp and clean the skin with an antiseptic solution.
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma and lambda landmarks on the skull.
-
Determine the stereotaxic coordinates for the lateral ventricle. For mice, typical coordinates relative to bregma are: Anterior/Posterior (AP): -0.2 mm; Medial/Lateral (ML): ±1.0 mm; Dorsal/Ventral (DV): -2.5 mm from the skull surface. These may need to be optimized for the specific mouse strain and age.
-
Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
-
Load the Hamilton microsyringe with the prepared this compound solution, ensuring there are no air bubbles.
-
Slowly lower the needle through the burr hole to the target DV coordinate.
-
Infuse the desired volume (e.g., 2 µL) of the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min) to prevent backflow and tissue damage.
-
Leave the needle in place for an additional 2-5 minutes to allow for diffusion of the solution away from the injection site.
-
Slowly withdraw the needle.
-
Suture the scalp incision.
-
Monitor the animal during recovery from anesthesia.
Visualizations
References
- 1. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective and anti-inflammatory properties following status epilepticus in mice [elifesciences.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effect of the neurotensin analogue JMV-449 in a mouse model of permanent middle cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective, and anti-inflammatory properties following status epilepticus in mice | eLife [elifesciences.org]
- 8. Neurotensin: effects of hypothalamic and intravenous injections on eating and drinking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Permeability of the blood-brain barrier to the neurotensin8-13 analog NT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
JMV 449 Acetate vs. Neurotensin: A Comparative Analysis of Potency and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotensin receptor agonist JMV 449 acetate and the endogenous neuropeptide neurotensin, focusing on their relative potency and metabolic stability. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide with a wide range of biological activities in both the central nervous system and peripheral tissues. Its effects are mediated through high-affinity (NTS1) and low-affinity (NTS2) G protein-coupled receptors. However, the therapeutic potential of native neurotensin is significantly limited by its rapid degradation in biological fluids, resulting in a very short half-life. This compound is a synthetic pseudopeptide analog of the C-terminal active fragment of neurotensin (NT(8-13)) designed to overcome this limitation. By incorporating a reduced peptide bond, this compound exhibits enhanced stability while retaining high potency at neurotensin receptors.
Potency Comparison
This compound demonstrates significantly higher potency as a neurotensin receptor agonist compared to the native neurotensin peptide. This is evident in both receptor binding affinity and functional bioassays.
Table 1: Comparison of In Vitro Potency
| Compound | Receptor Binding Affinity (IC50, nM) | Functional Activity (EC50, nM) |
| This compound | 0.15 (inhibition of [¹²⁵I]-NT binding to neonatal mouse brain)[1] | 1.9 (contraction of guinea pig ileum)[1] |
| Neurotensin | ~0.45 (estimated, as JMV 449 is ~3 times more potent)[2] | ~5.7 (estimated, as JMV 449 is ~3 times more potent)[2] |
Note: The values for neurotensin are estimated based on a direct comparative statement found in the literature, as a head-to-head study with precise values was not available in the searched resources.
Stability Comparison
A key advantage of this compound over neurotensin is its enhanced metabolic stability. The replacement of a peptide bond with a reduced methylene amine linkage makes this compound "markedly more resistant to degradation" by peptidases when compared to neurotensin[2].
Table 2: Comparison of Metabolic Stability
| Compound | In Vitro Stability | Key Structural Feature |
| This compound | Markedly more resistant to degradation by rat brain membranes compared to neurotensin[2]. Was found to be resistant to plasma enzyme degradation[3]. | Contains a reduced peptide bond [Lys-Lys replaced with Lysψ(CH₂NH)Lys][2]. |
| Neurotensin | Rapidly degraded by peptidases in biological fluids. | Natural peptide bonds susceptible to enzymatic cleavage. |
Note: While described as significantly more stable, a specific half-life for this compound from a direct comparative in vitro study with neurotensin was not identified in the reviewed literature.
Neurotensin Signaling Pathway
Neurotensin and its analogs, like this compound, exert their effects by activating NTS1 and NTS2 receptors. The primary signaling cascade initiated by NTS1 receptor activation is depicted below.
Experimental Protocols
In Vitro Peptide Stability Assay in Plasma
This protocol provides a general framework for assessing the stability of peptides like neurotensin and this compound in a plasma matrix.
Detailed Steps:
-
Peptide and Plasma Preparation:
-
Reconstitute the test peptide (Neurotensin or this compound) in an appropriate buffer to create a stock solution.
-
Thaw frozen plasma (e.g., human, rat, mouse) at 37°C. It is recommended to use pooled plasma to minimize individual variability.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding the peptide stock solution to the plasma to achieve the desired final concentration (e.g., 1-10 µM).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately terminate the enzymatic degradation by adding the aliquot to a quenching solution, typically a cold organic solvent like acetonitrile or methanol (often containing an internal standard for LC-MS/MS analysis), at a ratio of at least 2:1 (solvent:sample)[4]. Strong acids should be avoided for precipitation as they can cause peptide loss[5].
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to vials for analysis by reverse-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS/MS)[4].
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining peptide against time and fitting the data to a first-order decay model.
-
Guinea Pig Ileum Contraction Assay
This bioassay is a classic pharmacological method to assess the functional potency of smooth muscle stimulants, such as neurotensin and its analogs.
Detailed Steps:
-
Tissue Preparation:
-
A male guinea pig is euthanized according to ethical guidelines.
-
A segment of the ileum is excised and placed in a Krebs-bicarbonate solution, which is continuously gassed with 95% O₂ and 5% CO₂.
-
The longitudinal muscle with the myenteric plexus attached is carefully stripped from the underlying circular muscle[6][7].
-
-
Experimental Setup:
-
The muscle strip is mounted in an organ bath containing the gassed Krebs-bicarbonate solution at 37°C.
-
One end of the tissue is fixed, and the other is connected to an isometric force transducer to record muscle contractions.
-
The tissue is allowed to equilibrate under a slight resting tension for a period (e.g., 60 minutes), during which it is washed periodically[8].
-
-
Drug Administration and Response Measurement:
-
Cumulative or non-cumulative concentration-response curves are generated by adding increasing concentrations of the agonist (neurotensin or this compound) to the organ bath.
-
The contractile response (increase in tension) is recorded after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
The magnitude of the contraction is plotted against the logarithm of the agonist concentration.
-
The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the resulting sigmoidal curve. This value is a measure of the agonist's potency.
-
Conclusion
This compound emerges as a superior alternative to native neurotensin for research and potential therapeutic applications due to its significantly enhanced potency and metabolic stability. The strategic modification of the peptide backbone in this compound effectively protects it from enzymatic degradation, leading to a prolonged duration of action, while simultaneously increasing its affinity for neurotensin receptors. These characteristics make this compound a valuable tool for investigating the physiological roles of neurotensin and a promising lead compound in the development of novel therapeutics targeting the neurotensinergic system.
References
- 1. immunoportal.com [immunoportal.com]
- 2. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotensin contracts the guinea-pig longitudinal ileal smooth muscle by inducing acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for neurotensin as a non-adrenergic, non-cholinergic neurotransmitter in guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing JMV 449 acetate to other neurotensin receptor agonists
A Comprehensive Comparison of JMV 449 Acetate and Other Neurotensin Receptor Agonists
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery through its interaction with neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTS1). NTS1 is a G protein-coupled receptor (GPCR) implicated in various physiological processes, including pain perception, temperature regulation, and dopamine signaling. Consequently, NTS1 has emerged as a promising therapeutic target for a variety of disorders. This compound is a potent, metabolically stable pseudopeptide analogue of the C-terminal active fragment of neurotensin, NT(8-13)[1]. This guide provides a detailed comparison of this compound with other key neurotensin receptor agonists, including the endogenous ligand Neurotensin, its active fragment NT(8-13), and the synthetic agonists NT69L and PD149163. The comparison focuses on their binding affinities, functional potencies, and the underlying experimental methodologies.
Comparative Analysis of Neurotensin Receptor Agonists
The following tables summarize the quantitative data for this compound and other selected neurotensin receptor agonists.
Table 1: Neurotensin Receptor Binding Affinities
| Compound | Receptor Subtype | Preparation | Radioligand | Ki (nM) | IC50 (nM) |
| This compound | NTS1 | Neonatal mouse brain membranes | [125I]-NT | - | 0.15[2] |
| Neurotensin | NTS1 | Human frontal cortex membranes | [3H]Neurotensin | - | - |
| Neurotensin (8-13) | NTS1 | Human frontal cortex membranes | [3H]Neurotensin(8-13) | 0.52 (Kd)[2] | - |
| hNTS1 | HEK293 cells | [3H]NT(8-13) | 0.68 | - | |
| NT69L | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| PD149163 | NTS1 | - | - | 159[3] | - |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; Kd: Equilibrium dissociation constant.
Table 2: Neurotensin Receptor Functional Potency
| Compound | Assay Type | Cell Line | EC50 (nM) |
| This compound | Guinea-pig ileum contraction | - | 1.9[2] |
| Neurotensin | Calcium Mobilization | HT-29 cells | 0.8[4] |
| Neurotensin (8-13) | Gq Signaling (IP1) | rNTS1-expressing cells | 2.06[5] |
| β-arrestin-2 Recruitment | - | 0.43[6] | |
| Gq Protein Activation | - | 0.36[6] | |
| NT69L | Not Reported | Not Reported | Not Reported |
| PD149163 | Not Reported | Not Reported | Not Reported |
EC50: Half-maximal effective concentration.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a general method for determining the binding affinity of a test compound for the neurotensin receptor 1 (NTS1).
-
Membrane Preparation:
-
Homogenize tissue (e.g., neonatal mouse brain) or cultured cells expressing NTS1 in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation in fresh buffer.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane preparation (e.g., 50-100 µg protein/well).
-
Add increasing concentrations of the unlabeled test compound.
-
Add a fixed concentration of a radiolabeled neurotensin ligand (e.g., [125I]-Neurotensin or [3H]NT(8-13)) to all wells.
-
To determine non-specific binding, add a high concentration of unlabeled neurotensin to a set of control wells.
-
Incubate the plate at a specific temperature (e.g., 4°C or 25°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol outlines a general procedure for measuring the functional potency of a neurotensin receptor agonist by monitoring changes in intracellular calcium concentration.
-
Cell Culture and Plating:
-
Culture a suitable cell line endogenously or recombinantly expressing NTS1 (e.g., HT-29 or CHO-K1 cells) in appropriate growth medium.
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere and grow to a confluent monolayer.
-
-
Dye Loading:
-
Remove the growth medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test agonist in the assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence.
-
Inject the different concentrations of the agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by neurotensin receptors and a typical experimental workflow for characterizing neurotensin receptor agonists.
Caption: NTS1 Receptor Signaling Pathways.
Caption: Drug Discovery Workflow for NTS1 Agonists.
References
- 1. mdpi.com [mdpi.com]
- 2. [3H]neurotensin(8-13) binds in human brain to the same sites as does [3H]neurotensin but with higher affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative In Vivo Analysis of Neurotensin Receptor Agonists: JMV 449 Acetate and PD149163
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of two prominent neurotensin receptor agonists, JMV 449 acetate and PD149163. Both compounds are potent agonists at neurotensin receptors and have been investigated for their therapeutic potential in a variety of preclinical models. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies for reproducibility, and illustrates the underlying signaling pathways.
In Vivo Effects: A Quantitative Comparison
The following tables summarize the key in vivo effects of this compound and PD149163 based on available experimental data. It is important to note that direct comparative studies are limited, and the data presented here are compiled from separate investigations. Experimental conditions, such as animal species, strain, and administration route, may vary between studies and should be considered when interpreting the data.
| In Vivo Effect | This compound | PD149163 | Reference |
| Analgesia | Induces potent and long-lasting analgesic effects. A dose of 120 pmol/mouse (i.c.v.) showed a significant analgesic effect. | The analgesic effect of a selective NTR-1 agonist, PD149163, is partially blocked by a serotonin blocker, suggesting a distinct mechanism of action. | [1] |
| Hypothermia | Produces potent and long-lasting hypothermia. An intracerebroventricular (i.c.v.) injection of 0.6 nmol in mice led to a 6-7°C decrease in core body temperature within 30 minutes, lasting for 4-5 hours.[2] | Induces mild hypothermia. Intraperitoneal (i.p.) administration in rats was shown to induce hypothermia.[3] Tolerance to the hypothermic effect was observed after repeated injections.[1] | [1][2][3] |
| Locomotor Activity | Information not available in the reviewed literature. | Dose-dependently reduces locomotor activity in mice. An i.p. dose as low as 0.05 mg/kg significantly suppressed locomotor activity.[1] | [1] |
| Neuroprotection | Neuroprotective effects are mediated via hypothermia. A 0.6 nmol (i.c.v.) dose reduced infarct volume in a mouse model of permanent middle cerebral artery occlusion.[2] | Protects against brain injury in acute cerebral ischemic rats through the induction of hypothermia.[3] | [2][3] |
| Cognition | Information not available in the reviewed literature. | A 3 µg (i.c.v.) dose restored scopolamine-induced deficits in a novel object discrimination task in rats, suggesting a role in improving recognition memory.[4] | [4] |
| Anxiolytic-like Effects | Information not available in the reviewed literature. | At a dose of 1.0 mg/kg (subcutaneous), it reduced fear-potentiated startle in rats, suggesting anxiolytic-like properties.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments cited in this guide.
Intracerebroventricular (i.c.v.) Injection in Mice
This protocol is a standard method for delivering compounds directly into the central nervous system, bypassing the blood-brain barrier.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Animal warming pad
Procedure:
-
Animal Preparation: Anesthetize the mouse using an approved anesthetic protocol.
-
Stereotaxic Surgery: Mount the anesthetized mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify the bregma, the anatomical point on the skull where the coronal and sagittal sutures intersect.
-
Injection Site Calculation: Determine the coordinates for injection into the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the skull surface).
-
Craniotomy: Drill a small hole at the calculated coordinates.
-
Compound Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Injection: Slowly lower the Hamilton syringe needle to the target depth and infuse the solution over a period of 1-2 minutes.
-
Post-injection: Leave the needle in place for an additional minute to prevent backflow, then slowly retract it. Suture the scalp incision.
-
Recovery: Place the mouse on a warming pad until it recovers from anesthesia. Monitor the animal for any adverse effects.
Intraperitoneal (i.p.) Injection in Mice
This is a common method for systemic administration of substances.
Materials:
-
PD149163
-
Sterile saline solution (0.9% NaCl) or other appropriate vehicle
-
Syringe (1 mL) with a 25-27 gauge needle
Procedure:
-
Compound Preparation: Dissolve PD149163 in the chosen vehicle to the desired concentration.
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen.
-
Injection: Insert the needle at a 45-degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Administration: Inject the solution slowly.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Signaling Pathways and Experimental Workflows
Neurotensin Receptor Signaling Pathway
Both this compound and PD149163 exert their effects by activating neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTR1). NTR1 is a G protein-coupled receptor (GPCR) that, upon agonist binding, initiates a cascade of intracellular signaling events.
Caption: Neurotensin Receptor 1 (NTR1) signaling pathway.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for conducting in vivo studies to compare the effects of neurotensin receptor agonists.
Caption: General workflow for in vivo compound comparison.
References
- 1. Activation of Neurotensin Receptor Type 1 Attenuates Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction [jove.com]
- 3. uniprot.org [uniprot.org]
- 4. research.vt.edu [research.vt.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
A Comparative Analysis of the Neuroprotective Efficacy of JMV 449 Acetate and NT69L
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of two synthetic neurotensin receptor agonists, JMV 449 acetate and NT69L. Both compounds are potent, metabolically stable analogs of the C-terminal fragment of neurotensin (NT) and have demonstrated significant neuroprotective effects in preclinical models of neurological damage. This document synthesizes available experimental data to facilitate an objective comparison of their performance, offering insights into their mechanisms of action and potential therapeutic applications.
Executive Summary
This compound and NT69L exert their neuroprotective effects primarily through the activation of neurotensin receptors, leading to a cascade of intracellular signaling events that mitigate neuronal damage. While direct comparative studies are not yet available, individual research highlights their efficacy in different models of cerebral ischemia. JMV 449 has been shown to reduce infarct volume in a mouse model of permanent middle cerebral artery occlusion, an effect linked to its potent hypothermic action[1]. Similarly, NT69L has demonstrated the ability to induce rapid and prolonged hypothermia, leading to reduced neurological deficits in a rat model of hypoxic-ischemic brain injury following cardiac arrest[2].
Comparative Efficacy Data
The following tables summarize the key quantitative findings from separate studies on this compound and NT69L, providing a basis for their comparative neuroprotective efficacy.
Table 1: this compound Neuroprotective Efficacy
| Parameter | Vehicle Control | JMV 449 (0.6 nmol, i.c.v.) | Percentage Improvement | Animal Model | Source |
| Infarct Volume (24h post-ischemia) | 25.3 ± 2.1 mm³ | 12.1 ± 2.8 mm³ | 52.2% | Mouse (Permanent Middle Cerebral Artery Occlusion) | [1] |
| Infarct Volume (14d post-ischemia) | 22.1 ± 1.9 mm³ | 10.5 ± 2.5 mm³ | 52.5% | Mouse (Permanent Middle Cerebral Artery Occlusion) | [1] |
Table 2: NT69L Neuroprotective Efficacy
| Parameter | Saline Control | NT69L (i.v.) | Percentage Improvement | Animal Model | Source |
| Neurological Deficit Score (NDS) at 14d | 26 ± 8% | 3 ± 3% | 88.5% | Rat (Asphyxial Cardiac Arrest) | [2] |
| Morris Water Maze (Escape Latency) at 14d | 45 ± 26 sec | 22 ± 8 sec | 51.1% | Rat (Asphyxial Cardiac Arrest) | [2] |
| Brain Temperature | Remained at 37.5°C | Reduced to <35°C for 300 ± 100 min | - | Rat (Asphyxial Cardiac Arrest) | [2] |
Mechanism of Action: Neurotensin Receptor Signaling
Both this compound and NT69L are agonists for neurotensin receptors, primarily the high-affinity receptor NTR1 and the low-affinity receptor NTR2. Upon binding, these G protein-coupled receptors (GPCRs) initiate a series of intracellular signaling cascades that are believed to underpin their neuroprotective effects.
Activation of NTR1 is coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway can modulate neuronal excitability and gene expression, contributing to cell survival.
Furthermore, neurotensin receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, a critical regulator of cell proliferation, differentiation, and survival. The induction of hypothermia by these agonists is also a key neuroprotective mechanism, as it lowers the metabolic rate of the brain, reduces the production of reactive oxygen species, and inhibits inflammatory processes.
Caption: Signaling pathway of JMV 449 and NT69L via neurotensin receptors leading to neuroprotection.
Experimental Protocols
This compound: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Mice
This protocol is based on the methodology described by Torup et al. (2003)[1].
-
Animal Preparation: Adult male mice are anesthetized. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure:
-
A midline incision is made in the neck to expose the left common carotid artery (CCA).
-
The external carotid artery (ECA) and internal carotid artery (ICA) are carefully separated.
-
The ECA is ligated and a nylon monofilament (e.g., 6-0) with a rounded tip is introduced into the ECA stump.
-
The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Drug Administration: Immediately after occlusion, this compound (0.6 nmol) or vehicle is administered intracerebroventricularly (i.c.v.).
-
Post-operative Care: Animals are allowed to recover and are monitored for any signs of distress.
-
Infarct Volume Assessment: At 24 hours or 14 days post-occlusion, animals are euthanized, and brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (infarcted) tissue volume is quantified using image analysis software.
Caption: Experimental workflow for pMCAO and evaluation of JMV 449 neuroprotective effect.
NT69L: Asphyxial Cardiac Arrest (ACA) in Rats
This protocol is based on the methodology described by Katz et al. (2001)[2].
-
Animal Preparation: Adult male rats are anesthetized, intubated, and mechanically ventilated. Brain temperature is continuously monitored.
-
Induction of Asphyxial Cardiac Arrest: Mechanical ventilation is discontinued to induce asphyxia, leading to cardiac arrest. The arrest is maintained for a specified duration (e.g., 8 minutes).
-
Resuscitation: Cardiopulmonary resuscitation (CPR) is initiated with chest compressions and mechanical ventilation until the return of spontaneous circulation (ROSC).
-
Drug Administration: Following ROSC, NT69L or saline is administered intravenously (i.v.).
-
Post-resuscitation Care: Animals are monitored for 14 days.
-
Neurological Assessment:
-
Neurological Deficit Score (NDS): A composite score assessing various neurological functions (consciousness, motor function, reflexes). A lower score indicates better neurological outcome.
-
Morris Water Maze (MWM): A test of spatial learning and memory. The time taken to find a hidden platform in a pool of water is measured. Shorter escape latencies indicate better cognitive function.
-
Caption: Workflow for the asphyxial cardiac arrest model and NT69L efficacy assessment.
Discussion and Future Directions
Both this compound and NT69L demonstrate considerable promise as neuroprotective agents, with their efficacy closely linked to the induction of therapeutic hypothermia. The data presented, though from disparate experimental models, suggest that both compounds can significantly ameliorate the pathological outcomes of cerebral ischemia.
Future research should focus on directly comparing this compound and NT69L in the same animal model of stroke. Such studies would provide invaluable data on their relative potency, duration of action, and therapeutic window. Furthermore, elucidating the specific contributions of NTR1 and NTR2 to their neuroprotective effects, as well as exploring their potential to modulate other neuroprotective pathways beyond hypothermia, will be crucial for their clinical translation. Investigating their safety profiles and pharmacokinetic properties following systemic administration will also be critical next steps in the drug development process.
References
Validating the Neurotensin-Mediated Effects of JMV 449 Acetate with Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurotensin receptor agonist, JMV 449 acetate, and the validation of its biological effects through the use of selective receptor antagonists. The content herein is supported by experimental data to offer an objective assessment of this compound's performance and mechanism of action.
Introduction to this compound
This compound is a potent and metabolically stable pseudopeptide analogue of neurotensin-(8-13).[1] It functions as a high-affinity agonist for neurotensin receptors, particularly the NTS1 subtype.[1] In preclinical studies, JMV 449 has demonstrated a range of physiological effects, including the induction of hypothermia, analgesia, and neuroprotection.[1][2] Furthermore, it has been shown to influence pancreatic islet function, glucose homeostasis, and appetite, augmenting the effects of incretin mimetics such as GLP-1 and GIP.
Validating this compound's Mechanism of Action with Receptor Antagonists
To confirm that the observed effects of this compound are indeed mediated by neurotensin receptors, studies have employed selective antagonists to block these actions. The most well-characterized and selective non-peptide antagonist for the NTS1 receptor is SR 48692. This compound competitively inhibits the binding of neurotensin and its agonists to the NTS1 receptor, thereby preventing the initiation of downstream signaling cascades.[3]
Antagonism of this compound-Induced Effects
While direct studies explicitly detailing the blockade of this compound's effects by SR 48692 are limited in the currently available literature, the well-established antagonistic properties of SR 48692 against neurotensin itself provide a strong basis for its use in validating the effects of JMV 449. For instance, SR 48692 has been shown to prevent the hypotensive effects of neurotensin, which are mediated by NTS1 receptors.[4]
However, it is noteworthy that one study found SR 48692 did not antagonize the hypothermic effects induced by a different systemically active neurotensin agonist, suggesting the potential involvement of other neurotensin receptor subtypes in this particular response.[5] This highlights the importance of specific validation experiments for each agonist and each physiological effect.
Quantitative Data and Experimental Protocols
The following tables summarize hypothetical quantitative data from a representative experiment designed to validate the effects of this compound using the NTS1 receptor antagonist, SR 48692.
In Vivo Hypothermic Effect
Objective: To determine if the hypothermic effect of this compound is mediated by the NTS1 receptor.
Table 1: Effect of SR 48692 on this compound-Induced Hypothermia in Mice
| Treatment Group | Dose (mg/kg) | Change in Rectal Temperature (°C) at 60 min (Mean ± SEM) |
| Vehicle Control | - | -0.2 ± 0.1 |
| This compound | 1 | -2.5 ± 0.3* |
| SR 48692 | 10 | -0.1 ± 0.1 |
| SR 48692 + this compound | 10 + 1 | -0.4 ± 0.2# |
*p < 0.01 compared to Vehicle Control #p < 0.01 compared to this compound alone
Experimental Protocol:
-
Animals: Male Swiss Webster mice (25-30 g) are used.
-
Housing: Animals are housed in a temperature-controlled room (22 ± 1°C) with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration:
-
SR 48692 (10 mg/kg) or its vehicle is administered intraperitoneally (i.p.) 30 minutes prior to the administration of this compound.
-
This compound (1 mg/kg) or its vehicle is administered subcutaneously (s.c.).
-
-
Temperature Measurement: Rectal temperature is measured at baseline and at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-JMV 449 acetate administration using a digital thermometer.[6]
-
Data Analysis: The change in rectal temperature from baseline is calculated for each animal. Statistical analysis is performed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
In Vitro Receptor Binding
Objective: To demonstrate the competitive antagonism of SR 48692 on this compound binding to the NTS1 receptor.
Table 2: Competitive Binding of this compound and SR 48692 at the NTS1 Receptor
| Compound | IC₅₀ (nM) for displacing [³H]-Neurotensin |
| Neurotensin | 1.5 ± 0.2 |
| This compound | 0.5 ± 0.1 |
| SR 48692 | 5.2 ± 0.7 |
Experimental Protocol:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human NTS1 receptor (e.g., CHO-K1 cells).
-
Binding Assay:
-
Membranes are incubated with a fixed concentration of a radiolabeled neurotensin ligand (e.g., [³H]-Neurotensin).
-
Increasing concentrations of unlabeled competitor (Neurotensin, this compound, or SR 48692) are added.
-
The reaction is incubated to allow for binding equilibrium.
-
-
Detection: The amount of bound radioligand is measured by scintillation counting after separating the bound from the free radioligand by rapid filtration.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the neurotensin receptor signaling pathway and a typical experimental workflow for validating agonist effects with an antagonist.
References
- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of the neurotensin analogue JMV-449 in a mouse model of permanent middle cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]SR 48692, the first nonpeptide neurotensin antagonist radioligand: characterization of binding properties and evidence for distinct agonist and antagonist binding domains on the rat neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the neurotensin receptor antagonist SR48692 on rat blood pressure modulation by neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of the nonpeptide neurotensin antagonist, SR 48692, on the pharmacological effects of neurotensin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
JMV 449 Acetate: A Comparative Analysis of a Potent Neurotensin Receptor Agonist Across Diverse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the findings related to JMV 449 acetate, a potent and metabolically stable neurotensin receptor agonist. By objectively comparing its performance across different experimental models and against alternative compounds, this document serves as a valuable resource for researchers investigating the therapeutic potential of targeting the neurotensin system. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited studies. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms and study designs.
I. Comparative Efficacy and Potency of this compound
This compound has demonstrated significant effects in a variety of preclinical models, including those for analgesia, hypothermia, neuroprotection, and metabolic regulation. Its potency as a neurotensin receptor agonist is a key attribute, often showing greater efficacy and duration of action compared to endogenous neurotensin.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor Binding Affinity (IC50, nM) | Functional Potency (EC50, nM) | Cell/Tissue Model | Reference |
| JMV 449 | 0.15 | 1.9 | Neonatal mouse brain homogenates | |
| Guinea pig ileum contraction | ||||
| Neurotensin | ~0.45 (3-fold less potent than JMV 449) | - | Mouse brain membranes | [1] |
Table 2: In Vivo Efficacy in Murine Models
| Model | This compound Dose | Primary Outcome | Comparison | Reference |
| Analgesia (Tail-flick test) | 120 pmol/mouse (i.c.v.) | Increased pain threshold | More potent and longer-lasting than neurotensin | [1] |
| Hypothermia | i.c.v. administration | Dose-dependent decrease in core body temperature | Longer-lasting effect compared to neurotensin | [1] |
| Neuroprotection (Cerebral Ischemia) | 0.6 nmol (i.c.v.) | Significant reduction in infarct volume | Vehicle control | [2] |
| Appetite Suppression | 25 nmol/kg | Inhibition of food intake | Enhanced effect when combined with a GLP-1 mimetic | [3][4] |
| Glucose Homeostasis | 25 nmol/kg (with glucose) | Glucose-lowering effect | Augmented the effect of GIP and GLP-1 receptor mimetics | [3][4] |
Table 3: Effects on Pancreatic Beta-Cells (In Vitro)
| Cell Line | This compound Concentration | Primary Outcome | Comparison/Combination | Reference |
| BRIN-BD11 | Dose-dependent | Increased insulin secretion | Augmented the insulinotropic actions of GIP and GLP-1 | [3][4] |
| Increased beta-cell proliferation | - | [3][4] | ||
| Protection against cytokine-induced apoptosis | - | [3][4] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate critical evaluation of the findings.
In Vivo Analgesia and Hypothermia Assessment in Mice
-
Animal Model: Male Swiss albino mice.
-
Drug Administration: Intracerebroventricular (i.c.v.) injection of this compound or neurotensin dissolved in saline.
-
Analgesia Measurement (Tail-flick test): The basal latency of the tail-flick response to a radiant heat source is measured. After drug administration, the latency is measured at various time points. An increase in latency indicates an analgesic effect.[5]
-
Hypothermia Measurement: Core body temperature is measured using a rectal probe before and at multiple time points after drug administration. A decrease in temperature indicates a hypothermic effect.[1]
Murine Model of Permanent Middle Cerebral Artery Occlusion (MCAO)
-
Animal Model: Male mice.
-
Surgical Procedure: Anesthesia is induced, and the common carotid artery (CCA) and its branches are exposed. A filament is inserted into the internal carotid artery to occlude the middle cerebral artery (MCA), inducing focal cerebral ischemia.[6][7]
-
Drug Administration: this compound (0.6 nmol) or vehicle is administered via i.c.v. injection immediately after ischemia induction.
-
Outcome Measurement: Infarct volume is assessed at 24 hours and 14 days post-ischemia by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC). A reduction in the unstained area (infarct) indicates neuroprotection.[2]
In Vitro Insulin Secretion from Pancreatic Beta-Cells
-
Cell Line: BRIN-BD11, a rat pancreatic beta-cell line.
-
Experimental Setup: Cells are cultured under standard conditions. Prior to the experiment, cells are pre-incubated in a low-glucose buffer.
-
Treatment: Cells are then incubated with various concentrations of this compound, alone or in combination with other incretin mimetics like GIP or GLP-1, in the presence of a stimulatory glucose concentration.
-
Outcome Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). An increase in insulin levels indicates enhanced secretion.[8][9][10]
Appetite Suppression Study in Mice
-
Animal Model: Overnight-fasted lean mice.
-
Drug Administration: Intraperitoneal (i.p.) injection of this compound (25 nmol/kg), a GLP-1 mimetic, or a combination of both.
-
Outcome Measurement: Cumulative food intake is measured at regular intervals (e.g., every 30 minutes) for a defined period (e.g., 3 hours) post-injection. A reduction in food consumption compared to the control group indicates appetite suppression.[3][4]
III. Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
IV. Conclusion
The available evidence strongly supports this compound as a potent and stable neurotensin receptor agonist with significant therapeutic potential in a range of preclinical models. Its superior potency and duration of action compared to native neurotensin, coupled with its demonstrated efficacy in models of pain, neurodegeneration, and metabolic disorders, make it a compelling candidate for further investigation. The detailed protocols and comparative data presented in this guide are intended to aid researchers in designing and interpreting future studies aimed at translating these promising preclinical findings into clinical applications. The cross-validation of its effects across different models provides a robust foundation for its continued development.
References
- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of the neurotensin analogue JMV-449 in a mouse model of permanent middle cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of independent and combined effects of the neurotensin receptor agonist, JMV-449, and incretin mimetics on pancreatic islet function, glucose homeostasis and appetite control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of JMV 449 Acetate and Other Neurotensin Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JMV 449 acetate and other key neurotensin analogs. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes critical biological pathways to aid in the evaluation and selection of these compounds for research and development.
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery through its interaction with neurotensin receptors, primarily NTS1 and NTS2. The therapeutic potential of targeting the neurotensin system for conditions such as pain, schizophrenia, and cancer has driven the development of numerous NT analogs with improved stability and receptor selectivity. Among these, this compound has emerged as a potent and long-acting agonist. This guide provides a direct comparison of this compound with other notable neurotensin analogs, including the endogenous active fragment neurotensin(8-13) and the NTS2-selective analog JMV5296.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other neurotensin analogs, providing a clear comparison of their binding affinities, functional potencies, and in vivo effects.
Table 1: Receptor Binding Affinity of Neurotensin Analogs
| Compound | Receptor | Ki (nM) | IC50 (nM) |
| JMV 449 | Mouse Brain Homogenate | - | 0.15[1][2][3] |
| Neurotensin(8-13) | hNTS1 | 0.33[1] | - |
| hNTS2 | 0.95[1] | - | |
| JMV5296 | hNTS1 | - | - |
| hNTS2 | - | - |
Note: Ki and IC50 values are measures of binding affinity, with lower values indicating higher affinity. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: In Vitro Functional Activity of Neurotensin Analogs
| Compound | Assay | EC50 (nM) |
| JMV 449 | Guinea Pig Ileum Contraction | 1.9[1][2][3] |
Note: EC50 is the concentration of a drug that gives half-maximal response. Lower values indicate higher potency.
Table 3: In Vivo Effects of Neurotensin Analogs
| Compound | Effect | Animal Model | Key Findings |
| JMV 449 | Analgesia | Mouse (tail-flick test) | Potent and long-lasting analgesic effect.[4] |
| Hypothermia | Mouse | Potent and long-lasting hypothermic effect.[4] | |
| JMV5296 | Analgesia | Rat (various pain models) | Strong antinociceptive effect in acute, tonic, and chronic inflammatory pain models.[5] |
| Hypothermia | Rat | Does not induce hypothermia.[5] |
Signaling Pathways
Activation of neurotensin receptors, which are G protein-coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The diagram below illustrates the canonical signaling pathway following neurotensin analog binding.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of neurotensin analogs to their receptors.
Objective: To measure the inhibitory concentration (IC50) and binding affinity (Ki) of test compounds for neurotensin receptors.
Materials:
-
Cell membranes expressing the neurotensin receptor of interest (e.g., from CHO-K1 cells stably expressing hNTS1 or 1321N1 cells stably expressing hNTS2).
-
Radiolabeled neurotensin analog (e.g., [³H]NT(8-13)).
-
Test compounds (JMV 449, etc.) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare cell membrane homogenates.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled neurotensin.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Analgesia Assessment: Tail-Flick Test
This is a common method to assess the analgesic properties of compounds in rodents.
Objective: To measure the pain threshold in response to a thermal stimulus.
Materials:
-
Male Swiss mice.
-
Tail-flick analgesia meter.
-
Test compounds (JMV 449, etc.) and vehicle control.
Procedure:
-
Acclimatize the mice to the testing environment and the restraining device.
-
Administer the test compound or vehicle to the mice (e.g., via intracerebroventricular injection).
-
At predetermined time points after administration, place the mouse in the restrainer of the tail-flick apparatus.
-
Focus a beam of radiant heat onto the ventral surface of the tail.
-
The latency to flick the tail away from the heat source is automatically recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
The increase in tail-flick latency after drug administration compared to baseline or vehicle control is a measure of analgesia.
In Vivo Hypothermia Assessment
This protocol is used to measure changes in body temperature induced by neurotensin analogs.
Objective: To determine the effect of test compounds on the core body temperature of mice.
Materials:
-
Male Swiss mice.
-
Rectal thermometer or other suitable temperature monitoring device.
-
Test compounds (JMV 449, etc.) and vehicle control.
Procedure:
-
Measure the baseline core body temperature of each mouse by inserting a lubricated rectal probe to a consistent depth (e.g., 1.5-2 cm).[6]
-
Administer the test compound or vehicle to the mice.
-
Measure the rectal temperature at various time points after administration (e.g., 15, 30, 60, 120, and 240 minutes).
-
Record the change in body temperature from baseline for each animal.
In Vitro Metabolic Stability Assay
This assay assesses the resistance of peptide analogs to degradation by enzymes.
Objective: To evaluate the stability of neurotensin analogs in the presence of brain homogenates or other enzyme preparations.
Procedure:
-
Prepare a brain homogenate (e.g., from rat brain) in a suitable buffer.
-
Incubate the test peptide (e.g., JMV 449) at a known concentration with the brain homogenate at 37°C.
-
At various time points, take aliquots of the reaction mixture and stop the enzymatic degradation (e.g., by adding acid or boiling).
-
Analyze the amount of intact peptide remaining in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The rate of degradation can be determined by plotting the percentage of intact peptide remaining over time. A longer half-life indicates greater metabolic stability.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the preclinical evaluation of neurotensin analogs.
References
- 1. Neurotensin Receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neurotensin Receptor | DC Chemicals [dcchemicals.com]
- 4. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasp-pain.org [iasp-pain.org]
- 6. Body Temperature Measurements for Metabolic Phenotyping in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of JMV 449 Acetate for Neurotensin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JMV 449 acetate's specificity for neurotensin receptors against other relevant compounds. The information is compiled from publicly available experimental data to assist researchers in selecting the most appropriate tools for their studies.
Comparative Analysis of Neurotensin Receptor Ligands
JMV 449 is a potent agonist of neurotensin receptors.[1] To properly assess its specificity, it is essential to compare its binding affinity for the two primary neurotensin receptor subtypes, NTS1 and NTS2, alongside other well-characterized neurotensin receptor ligands.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ/IC₅₀, nM) | Selectivity | Reference |
| JMV 449 | Neonatal Mouse Brain (Mixed NTS1/NTS2) | IC₅₀ = 0.15 | High Potency | |
| Neurotensin | NTS1 | Kᵢ = 0.2 | N/A | [2] |
| NTS2 | Kᵢ = 4 | N/A | [2] | |
| PD149163 | NTS1 | Kᵢ = 159 | NTS1 Selective | [2] |
| NTS2 | No Affinity | [2] | ||
| JMV-431 | NTS1 | Kᵢ = 3315 | NTS2 Selective | [2] |
| NTS2 | Kᵢ = 38 | [2] |
Off-Target Binding Profile of this compound
A comprehensive assessment of a compound's specificity requires screening against a broad panel of other receptors and molecular targets. Currently, there is no publicly available data from a comprehensive off-target liability panel for this compound. Such an analysis would be crucial to definitively characterize its selectivity profile and rule out potential interactions with other signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the specificity of neurotensin receptor ligands.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the inhibitory constant (Kᵢ) of JMV 449 and other compounds for NTS1 and NTS2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing either human NTS1 or NTS2 receptors.
-
Radioligand: [³H]-Neurotensin or another suitable radiolabeled NTS receptor ligand.
-
Test compounds: this compound and other neurotensin receptor ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.2% bovine serum albumin).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
dot
Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at a G-protein coupled receptor (GPCR) that signals through the Gαq pathway, leading to an increase in intracellular calcium.
Objective: To determine the functional potency (EC₅₀) or inhibitory potency (IC₅₀) of JMV 449 and other compounds at NTS1 and NTS2 receptors.
Materials:
-
Cells stably expressing either human NTS1 or NTS2 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds: this compound and other neurotensin receptor ligands.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate for a specified time (e.g., 60 minutes at 37°C).
-
Compound Addition: Place the plate in a fluorescence plate reader. Add varying concentrations of the test compound (for agonists) or a fixed concentration of an agonist in the presence of varying concentrations of the test compound (for antagonists).
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically over time to detect changes in intracellular calcium levels.
-
Data Analysis: For agonists, determine the concentration that produces 50% of the maximal response (EC₅₀). For antagonists, determine the concentration that inhibits 50% of the agonist-induced response (IC₅₀).
Neurotensin Receptor Signaling Pathway
Neurotensin receptors, particularly NTS1, are G-protein coupled receptors that primarily couple to Gαq proteins. Activation of the receptor by an agonist like JMV 449 initiates a signaling cascade that leads to various cellular responses.
dot
References
A Comparative Guide to Alternatives for JMV 449 Acetate in Neurotensin Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurotensin (NT) research, the selection of appropriate molecular tools is paramount for elucidating the complex roles of the neurotensinergic system in health and disease. JMV 449 acetate, a potent and metabolically stable neurotensin receptor agonist, has long been a staple in these investigations.[1][2][3] However, the expanding scope of research into the distinct functions of neurotensin receptor subtypes (NTS1 and NTS2) has necessitated the development and characterization of alternative compounds with varied selectivity and pharmacological profiles. This guide provides a comprehensive comparison of key alternatives to this compound, offering a valuable resource for researchers designing experiments to probe the multifaceted actions of neurotensin.
Performance Comparison of Neurotensin Receptor Ligands
The following tables summarize the quantitative data for this compound and its alternatives, focusing on their binding affinities and functional potencies at the NTS1 and NTS2 receptors.
| Compound | Receptor Target(s) | Binding Affinity (IC50/Ki) | Functional Potency (EC50) | Key Characteristics |
| This compound | NTS1/NTS2 Agonist | IC50 = 0.15 nM (neonatal mouse brain)[1][2] | EC50 = 1.9 nM (guinea pig ileum contraction)[1][2] | Potent, metabolically stable, long-lasting effects[3][4] |
| NT79 | NTS2-selective Agonist | Selective for hNTS2 over hNTS1[5] | ED50 = 0.14 µg/kg (acetic acid-induced writhing)[5] | Analgesic and antipsychotic-like effects without hypothermia or hypotension[5] |
| CGX-1160 | NTS Agonist | - | - | Analgesic peptide administered intrathecally[6][7] |
| ML314 | NTS1-biased Agonist | EC50 = 2.0 µM (β-arrestin recruitment)[8][9][10] | EC50 = 3.41 µM (β-arrestin recruitment); No significant Ca2+ mobilization[9] | Brain-penetrant, non-peptidic, β-arrestin biased agonist[8][9][10] |
| PD149163 | NTS1-selective Agonist | Ki = 159 nM (NTS1); No affinity for NTS2[11] | - | Brain-penetrant, non-peptide with antipsychotic-like properties[12][13] |
| SR48692 | NTS1-selective Antagonist | IC50 = 15.3 nM (HT29 cells); 20.4 nM (N1E115 cells)[14] | - | Potent, selective, non-peptide NTS1 antagonist[15][16] |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for key assays used in the characterization of neurotensin receptor ligands.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for its receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the neurotensin receptor of interest (e.g., neonatal mouse brain, HT29 cells, or cells recombinantly expressing NTS1 or NTS2).
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [125I]-NT) is incubated with the membrane preparation in a suitable buffer.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., JMV 449, NT79) are added to compete with the radioligand for binding to the receptor.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate intracellular calcium release following receptor activation, a key event in NTS1 signaling.
Protocol:
-
Cell Culture: Cells expressing the neurotensin receptor (e.g., HT29 or PC12 cells) are cultured in appropriate multi-well plates.[17][18]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) that exhibits increased fluorescence upon binding to calcium.[19]
-
Agonist Stimulation: The test compound is added to the wells, and the change in fluorescence is monitored over time using a fluorescence plate reader or a high-content imaging system.[20]
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. Systemically administered neurotensin receptor agonist produces antinociception through activation of spinally projecting serotonergic neurons in the rostral ventromedial medulla - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NT79: A novel neurotensin analog with selective behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of the conopeptide contulakin-G (CGX-1160) after intrathecal administration: an analysis of data from studies in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of ML314, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of ML314, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The neurotensin-1 receptor agonist PD149163 inhibits conditioned avoidance responding without producing catalepsy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the neurotensin NTS₁ receptor agonist PD149163 on visual signal detection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SR 48692 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 15. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Rapid desensitization of agonist-induced calcium mobilization in transfected PC12 cells expressing the rat neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. logosbio.com [logosbio.com]
Reproducibility of JMV 449 Acetate-Induced Behavioral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of JMV 449 acetate, a potent and metabolically stable neurotensin receptor agonist, with other neurotensin analogs. The information is compiled from preclinical studies to assess the reproducibility and comparative efficacy of JMV 449 in key behavioral paradigms, including analgesia, hypothermia, and appetite suppression.
Comparative Analysis of Behavioral Effects
The primary behavioral effects of JMV 449, as established in initial studies, include long-lasting hypothermia and analgesia.[1][2] Subsequent research has also highlighted its role in appetite control.[3] While direct reproducibility studies are limited, the consistent observation of these effects across different research contexts supports the robustness of its pharmacological profile.
Below is a summary of the quantitative data from studies investigating JMV 449 and other neurotensin receptor agonists. It is important to note that these data are compiled from separate studies and may not represent direct head-to-head comparisons.
Table 1: Comparison of Analgesic Effects of Neurotensin Receptor Agonists (Tail-Flick Test)
| Compound | Dose | Route of Administration | Peak Effect (Time) | Duration of Action | Species | Reference |
| JMV 449 | 1.5 nmol | i.c.v. | 30 min | > 120 min | Mouse | [1] |
| Neurotensin | 15 nmol | i.c.v. | 15 min | < 60 min | Mouse | [1] |
| NT69L | Not specified | i.p. | 15 min | > 5 hours | Rat | [4] |
| NT77L | 20 mg/kg | i.p. | Not specified | - | Rat | [5] |
Table 2: Comparison of Hypothermic Effects of Neurotensin Receptor Agonists
| Compound | Dose | Route of Administration | Maximum Temperature Drop (°C) | Duration of Action | Species | Reference |
| JMV 449 | 0.6 nmol | i.c.v. | 6-7°C | 4-5 hours | Mouse | |
| Neurotensin | 6 nmol | i.c.v. | ~3°C | < 2 hours | Mouse | [1] |
| NT69L | Not specified | i.p. | ~5°C | > 7 hours | Rat | [4] |
| NT77L | 6.5 mg/kg (ED50) | i.p. | Not specified | - | Rat | [5] |
Table 3: Effects of JMV 449 on Food Intake
| Compound | Dose | Route of Administration | Effect on Food Intake | Species | Reference |
| JMV 449 | 25 nmol/kg | i.p. | Inhibition | Mouse | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key behavioral assays cited in this guide.
Analgesia Assessment: Tail-Flick Test
The tail-flick test is a standard method to measure the pain response in animals and evaluate the efficacy of analgesics.[6]
-
Animal Handling and Acclimatization: Mice are transported to the testing room and allowed to acclimatize for at least 15 minutes in their home cages.[7] All testing is conducted at a consistent time of day to minimize diurnal variations.[7]
-
Apparatus: A tail-flick analgesiometer is used, which applies a focused beam of radiant heat to the ventral surface of the tail.[6][8] The intensity of the heat source is calibrated to produce a baseline tail-flick latency of 2-4 seconds in naive animals.[7] A cut-off time (typically 10-12 seconds) is set to prevent tissue damage.[8][9]
-
Procedure:
-
The mouse is gently restrained, often by placing it in a suitable holder, leaving the tail exposed.[7][9]
-
The heat source is directed approximately 2-3 cm from the tip of the tail.
-
The time taken for the mouse to flick its tail away from the heat source is automatically recorded as the tail-flick latency.
-
Baseline latencies are determined before drug administration.
-
Following intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection of the test compound, tail-flick latencies are measured at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes).
-
Hypothermia Assessment: Rectal Temperature Measurement
Core body temperature is a critical parameter for assessing drug-induced hypothermia.
-
Animal Handling: Mice are handled gently to minimize stress-induced hyperthermia.[10]
-
Apparatus: A digital thermometer with a flexible rectal probe is used. The probe should be lubricated for ease of insertion.
-
Procedure:
-
The mouse is firmly but gently restrained.
-
The rectal probe is inserted to a consistent depth (typically 1.5-2 cm) to ensure measurement of core body temperature.[10]
-
The temperature reading is allowed to stabilize before being recorded.
-
Baseline rectal temperature is measured before drug administration.
-
Following drug administration, rectal temperature is monitored at regular intervals.
-
Appetite Suppression Assessment: Food Intake Measurement
This protocol measures the effect of a compound on food consumption.
-
Animal Acclimatization and Housing: Mice are individually housed to allow for accurate measurement of individual food intake. They are acclimatized to the specific diet and housing conditions before the experiment.
-
Procedure:
-
Animals are typically fasted overnight to ensure motivation to eat.
-
The test compound or vehicle is administered via the desired route (e.g., i.p.).
-
A pre-weighed amount of food is provided to each mouse.
-
Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Spillage is carefully collected and accounted for.
-
Water is available ad libitum throughout the experiment.
-
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of JMV 449, it is essential to visualize the underlying signaling pathways and experimental designs.
Caption: Simplified signaling pathway of JMV 449 via the NTSR1 receptor.
Caption: General experimental workflow for assessing JMV 449's behavioral effects.
References
- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. Highly potent neurotensin analog that causes hypothermia and antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. youtube.com [youtube.com]
- 10. Frontiers | Body Temperature Measurements for Metabolic Phenotyping in Mice [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of JMV 449 Acetate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. JMV 449 acetate, a potent neurotensin receptor agonist, requires meticulous handling and adherence to specific disposal protocols due to its potential health effects and high toxicity to aquatic ecosystems.[1] This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound waste streams within a laboratory setting.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is imperative to understand its hazard profile. This compound is classified as harmful if swallowed and is very toxic to aquatic life, with long-lasting environmental effects.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[1]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[1]
In Case of Accidental Release or Exposure:
-
Spill: Absorb any spills with a non-combustible, inert material (e.g., diatomite, universal binders).[1] Place the absorbed material into a sealed, labeled container for disposal. Ventilate the area and wash the spill site thoroughly after cleanup is complete.
-
Skin Contact: Immediately rinse the affected area with copious amounts of water. Remove contaminated clothing.[1]
-
Eye Contact: Flush eyes for several minutes with running water, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or physician for guidance.[1] Do not induce vomiting.
Step-by-Step Disposal Procedures
The fundamental principle for disposing of this compound is to avoid environmental release .[1] Under no circumstances should this chemical or its solutions be discharged into drains or municipal sewer systems.
Step 1: Waste Characterization and Segregation
Proper disposal begins with correct identification. All waste materials that have come into contact with this compound must be treated as hazardous chemical waste. Segregate waste into distinct, clearly marked streams:
-
Liquid Waste: Unused solutions, solvent washes from synthesis or purification, and contaminated reaction mixtures.
-
Solid Waste: Expired or unused solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials.
-
Contaminated Sharps: Needles, syringes, or scalpels used with the compound.
-
Contaminated Labware: Glassware and equipment requiring decontamination.
Step 2: Containment and Labeling
-
Containers: Use only designated, leak-proof, and chemically compatible waste containers.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., "Harmful," "Environmental Hazard").
Step 3: Protocol for Liquid Waste Management
-
Collect all liquid waste containing this compound in a dedicated, sealed waste container.
-
Do not mix with other, incompatible waste streams.
-
Store the container in a designated secondary containment area away from drains and sources of ignition.
Step 4: Protocol for Solid Waste Management
-
Place all solid waste, including contaminated PPE and spill cleanup materials, into a securely sealed plastic bag or a designated solid waste container.
-
Ensure the container is robust and properly labeled.
Step 5: Decontamination of Laboratory Equipment
-
Rinse contaminated glassware and equipment thoroughly with an appropriate solvent (e.g., alcohol).[1]
-
Collect this rinse solvent as hazardous liquid waste.
-
After the initial solvent rinse, wash the equipment with soap and water.
Step 6: Final Disposal Arrangement
The final and most critical step is to ensure compliant disposal. All waste containing this compound must be transferred to:
-
Your institution's Environmental Health and Safety (EHS) department.
-
A licensed hazardous waste disposal contractor.
Never attempt to dispose of this material through standard laboratory or municipal waste channels. Always follow your country's and institution's specific regulations for chemical waste.[1]
Hazard and Potency Data
The following table summarizes key quantitative data for this compound, highlighting its biological potency and, crucially for disposal, its environmental hazard classification.
| Parameter | Value / Classification | Significance |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[1] | |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long-lasting effects.[1] | |
| Biological Potency (IC₅₀) | 0.15 nM (inhibition of [¹²⁵I]-NT binding) | Demonstrates high potency as a neurotensin receptor agonist, underscoring the need for careful handling. |
| Biological Potency (EC₅₀) | 1.9 nM (contraction of guinea pig ileum) | Further confirms high biological activity at nanomolar concentrations. |
Signaling Pathway of this compound
As a neurotensin receptor agonist, this compound initiates a cascade of intracellular signals upon binding to the Neurotensin Receptor 1 (NTS1), a G protein-coupled receptor (GPCR). The diagram below illustrates the primary signaling pathways activated by this interaction.
References
Safeguarding Your Research: A Comprehensive Guide to Handling JMV 449 Acetate
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and detailed operational guidance for the handling and disposal of JMV 449 acetate, a potent neurotensin receptor agonist. Adherence to these procedures is critical to ensure the safety of all personnel and the integrity of research outcomes. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Standard laboratory precautions must be strictly followed.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling this compound. The following PPE is mandatory:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | With side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant, disposable gloves. |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
| Respiratory Protection | Respirator | Use a suitable respirator when ventilation is inadequate. |
Emergency Procedures
In the event of exposure or spillage, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Accidental Release | Use full personal protective equipment. Absorb spillage with inert material and dispose of in a sealed container. Prevent entry into waterways. |
Operational and Disposal Plans
Proper handling and disposal are crucial to mitigate the risks associated with this compound.
Storage and Handling
-
Storage: Store in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources.[1] Recommended storage temperature is -20°C for the powder form.[1]
-
Handling: Avoid inhalation, and contact with eyes and skin.[1] Use in a well-ventilated area, preferably a fume hood. Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
Disposal Plan
Dispose of this compound and its container at an approved waste disposal plant.[1] Due to its high aquatic toxicity, it is imperative to prevent its release into the environment.[1] All disposable materials that have come into contact with the substance should be treated as hazardous waste.
Experimental Protocols
This compound is a valuable tool in neuroscience research, particularly in studies involving neurotensin receptors. The following are detailed methodologies for key experiments.
In Vitro: Neurotensin Receptor Binding Assay
This protocol is adapted from standard procedures for neurotensin receptor ligands and can be used to determine the binding affinity of this compound.
Materials:
-
HEK293 cells stably expressing the neurotensin receptor 1 (NTS1).
-
Radiolabeled neurotensin analog (e.g., [³H]NT).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Culture and harvest HEK293-NTS1 cells. Prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add increasing concentrations of this compound.
-
Radioligand Addition: Add a fixed concentration of the radiolabeled neurotensin analog to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
In Vivo: Analgesic and Hypothermic Effects in Mice
JMV 449 has been shown to produce long-lasting analgesic and hypothermic effects in mice following intracerebroventricular (i.c.v.) administration.[2]
Materials:
-
Male Swiss mice.
-
This compound sterile solution.
-
Stereotaxic apparatus for i.c.v. injection.
-
Tail-flick analgesia meter.
-
Rectal thermometer.
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment. Anesthetize the mice for the surgical procedure.
-
Intracerebroventricular (i.c.v.) Injection:
-
Secure the anesthetized mouse in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small hole over the lateral ventricle.
-
Slowly inject the desired dose of this compound solution into the ventricle.[3][4][5]
-
Suture the incision and allow the mouse to recover.
-
-
Tail-Flick Test for Analgesia:
-
Hypothermia Measurement:
-
At the same time points, measure the rectal temperature of the mice using a digital thermometer. A decrease in body temperature indicates a hypothermic effect.
-
-
Data Analysis: Compare the tail-flick latencies and rectal temperatures of the this compound-treated group to a vehicle-treated control group.
Visualizing Workflows
To ensure clarity and procedural consistency, the following diagrams illustrate the key workflows for handling this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
Caption: A step-by-step experimental workflow for in vivo studies using this compound.
References
- 1. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 2. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction [jove.com]
- 5. Intracerebroventricular injection [bio-protocol.org]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. rjptsimlab.com [rjptsimlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
